Flumatinib Mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N8O.CH4O3S/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40;1-5(2,3)4/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSASDYCFROUKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33F3N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237780 | |
| Record name | Flumatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895519-91-2 | |
| Record name | Flumatinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMATINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Y8L63NBC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flumatinib Mesylate: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
Flumatinib Mesylate is a second-generation tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent in the treatment of chronic myeloid leukemia (CML).[1][2] Developed as a derivative of imatinib, it exhibits greater potency and selectivity against the BCR-ABL1 kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and clinical pharmacology of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale for Development
The development of this compound was driven by the need to overcome the clinical challenge of resistance to first-generation TKIs like imatinib.[4] Flumatinib was designed through a structure-based drug design approach, introducing trifluoromethyl and pyridine groups to the imatinib molecular framework.[5] This structural optimization aimed to enhance its binding affinity and inhibitory activity against the BCR-ABL kinase, including some mutant forms that confer resistance to imatinib.[3][6] Flumatinib is an orally bioavailable drug that, in addition to BCR-ABL, also inhibits platelet-derived growth factor receptor (PDGFR) and mast/stem cell growth factor receptor (c-Kit).[7][8]
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. One patented method outlines a three-step reaction starting from 4-methyl-3-(trifluoromethyl)benzonitrile, involving bromination, substitution, and coupling reactions.[4] Another described synthetic route is detailed below.
General Synthetic Route
A common synthetic pathway for Flumatinib involves the condensation of an acid chloride intermediate with an aniline intermediate, followed by mesylate salt formation.[5] The key intermediates are synthesized from commercially available starting materials. The phenylamino-pyrimidine core structure is prepared, and its nitro group is subsequently reduced to form the aniline derivative.[5]
Experimental Protocol: Synthesis of this compound[5]
Step 1: Preparation of 2-Trifluoromethyl-4-(4-methylpiperazin-1-ylmethyl)-benzoyl chloride (Intermediate 3)
-
Ethyl 2-trifluoromethylbenzoate is hydrolyzed using aqueous NaOH, followed by acidification with HCl to yield 2-trifluoromethylbenzoic acid.
-
The resulting acid is refluxed with thionyl chloride (SOCl₂) to produce the acid chloride (Intermediate 3).
Step 2: Preparation of N-(4-methyl-3-aminopyridin-yl)-4-(pyridin-3-yl)pyrimidin-2-amine (Intermediate 7)
-
The phenylamino-pyrimidine core structure is synthesized.
-
The nitro group on this core structure is reduced to an amine using hydrogen gas (H₂) and a Raney Nickel catalyst in ethanol at room temperature to yield the aniline intermediate (Intermediate 7).
Step 3: Condensation and Salt Formation
-
A solution of Intermediate 7 (e.g., 8.4 mmol) in pyridine is added dropwise to Intermediate 3 (e.g., 10 mmol).
-
The mixture is stirred overnight at room temperature.
-
The solvent is removed in vacuo.
-
Water and dichloromethane (CH₂Cl₂) are added for extraction.
-
The organic layer is dried and evaporated.
-
The crude product is purified by silica-gel column chromatography.
-
The purified Flumatinib base is then treated with methanesulfonic acid in water to form the mesylate salt.
Below is a workflow diagram illustrating the general synthesis of Flumatinib.
Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of the BCR-ABL tyrosine kinase.[1] The fusion of the Breakpoint Cluster Region (BCR) gene and the Abelson murine leukemia (ABL) viral oncogene results in the Philadelphia chromosome, which produces a constitutively active BCR-ABL tyrosine kinase.[1] This abnormal enzyme drives the proliferation of leukemic cells and confers resistance to apoptosis.[1]
Flumatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of its downstream substrates. This blockade of signal transduction effectively inhibits the growth and survival of CML cells.[1] Specifically, Flumatinib has been shown to inhibit the autophosphorylation of BCR-ABL and the phosphorylation of downstream signaling proteins such as STAT5 and ERK1/2.[9]
The special pyridine and trifluoromethyl groups in Flumatinib's structure facilitate strong hydrophobic interactions with specific amino acid residues within the ABL kinase domain, which contributes to its increased inhibitory potency compared to imatinib.[3]
The diagram below illustrates the signaling pathway inhibited by Flumatinib.
Quantitative Data
In Vitro Kinase Inhibitory Activity
Flumatinib demonstrates significantly higher potency against c-Abl compared to other kinases.
| Kinase Target | Flumatinib IC₅₀ (nM) | Reference |
| c-Abl | 1.2 | [9][10] |
| PDGFRβ | 307.6 | [9][10] |
| c-Kit | 665.5 | [9] |
Clinical Efficacy in Newly Diagnosed CML-CP
Clinical studies have demonstrated the efficacy of Flumatinib in treating newly diagnosed CML in the chronic phase (CML-CP).
| Response Metric | 3 Months | 6 Months | 12 Months | Reference |
| Complete Hematologic Response (CHR) | 96.8% (30/31) | 95.8% (23/24) | 100% (14/14) | [11] |
| Complete Cytogenetic Response (CCyR) | 87.5% (21/24) | 100% (17/17) | 100% (14/14) | [11] |
| Major Molecular Response (MMR) (BCR-ABLIS ≤0.1%) | 40.0% (10/25) | 69.6% (16/23) | 71.4% (10/14) | [11] |
| Deep Molecular Response (DMR) (BCR-ABLIS ≤0.01%) | 24.0% (6/25) | 52.2% (12/23) | 64.3% (9/14) | [11] |
Pharmacokinetics in CML-CP Patients
Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of Flumatinib.
| Parameter | 400 mg Dose | 600 mg Dose | Reference |
| Single Dose | |||
| Tₘₐₓ (median, h) | 2.0 | 2.0 | [12][13] |
| t₁/₂ (mean, h) | 16.9 | 16.0 | [12][13] |
| Multiple Dose (Steady-State) | |||
| Drug Accumulation (fold) | ~4.1 | ~3.4 | [12][14] |
| Cₘᵢₙ (mean ± SD, ng/mL) | 29.5 ± 12.4 | 33.1 ± 14.3 | [14] |
Experimental Protocol: Pharmacokinetic Analysis[12][13]
-
Patient Cohort: Eligible patients with chronic phase CML are enrolled.
-
Dosing Regimen: Patients are administered a single dose of Flumatinib (e.g., 400 mg or 600 mg) on day 1. This is followed by a 2-day washout period and then 8 consecutive days of once-daily administration.
-
Sample Collection: For each patient, approximately 4 mL of blood is collected in heparinized tubes at specified time points post-dosing.
-
Sample Processing: Blood samples are centrifuged at 2000g for 10 minutes at 4°C. The resulting plasma is separated and stored at -70°C.
-
Bioanalysis: Plasma concentrations of Flumatinib and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) are calculated from the plasma concentration-time data using a standard noncompartmental method with appropriate software (e.g., R).
Drug Resistance and Future Directions
While Flumatinib is effective against many imatinib-resistant CML cases, resistance can still emerge, often due to secondary mutations in the ABL kinase domain.[6] In vitro studies have shown that Flumatinib has a high potency against certain mutant BCR-ABL kinases, such as V299L, F317L, F317I, and M351T.[3] This suggests it can be a valuable therapeutic option for patients who have developed resistance to other TKIs.[2]
The logical relationship for the development and application of Flumatinib is shown below.
Conclusion
This compound represents a significant advancement in the targeted therapy of CML.[1] Its rational design led to a potent second-generation TKI with a manageable safety profile and superior efficacy in many cases compared to first-generation inhibitors. The detailed understanding of its synthesis, mechanism of action, and clinical pharmacology is crucial for its optimal use in clinical practice and for the ongoing development of next-generation cancer therapeutics.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]
- 4. CN111072636A - Synthesis method of flumatinib - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. This compound | C30H33F3N8O4S | CID 46910592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. [Clinical Efficacy and Safety of Flumatinib in the Treatment of Patients with Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia [frontiersin.org]
In Vitro Antineoplastic Activity of Flumatinib Mesylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumatinib Mesylate is a second-generation tyrosine kinase inhibitor (TKI) demonstrating significant promise in targeted cancer therapy.[1] Structurally an imatinib derivative, it exhibits greater selectivity and potency against specific proteins involved in the proliferation and survival of cancer cells.[1] This document provides a comprehensive technical guide to the in vitro antineoplastic activities of this compound, focusing on its mechanism of action, inhibitory concentrations, and the experimental methodologies used for its evaluation. Its primary targets include the BCR-ABL fusion protein, platelet-derived growth factor receptor (PDGFR), and the mast/stem cell growth factor receptor (c-Kit), making it a key agent in the study of chronic myeloid leukemia (CML) and other malignancies like gastrointestinal stromal tumors (GISTs).[2][3][4][5]
Mechanism of Action: Inhibition of Key Signaling Pathways
This compound exerts its antineoplastic effects by selectively targeting constitutively active tyrosine kinases that drive oncogenesis.[2] By binding to the ATP-binding site of these kinases, Flumatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and migration. The primary kinase targets are BCR-ABL, PDGFR, and c-Kit.[3][4] Inhibition of these kinases leads to the shutdown of downstream signaling cascades, including the ERK1/2 and STAT3 pathways, ultimately inducing apoptosis and halting the proliferation of tumor cells.[5]
Caption: this compound inhibits BCR-ABL, PDGFR, and c-Kit signaling.
Quantitative In Vitro Efficacy
The potency of this compound has been quantified across various cancer cell lines, particularly those dependent on BCR-ABL or mutated c-Kit signaling. The half-maximal inhibitory concentration (IC50) is a key metric for its antiproliferative activity.
Table 1: Antiproliferative Activity (IC50) of Flumatinib in Ph+ ALL Cells
| Drug | Cell Line | IC50 (µmol/L) |
| Flumatinib | SUP-B15 | 1.388 |
| Imatinib | SUP-B15 | 13.25 |
| Dasatinib | SUP-B15 | 8.63 |
| Data sourced from a study on Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) cells.[6] |
Table 2: Antiproliferative Activity (IC50) of Flumatinib against KIT-mutated Cells
| Cell Line | KIT Mutation | Flumatinib IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) |
| 32D-V559D | Exon 11 | 2-4 | 2-4 | 2-4 |
| 32D-Del(V559V560) | Exon 11 | 2-4 | 2-4 | 2-4 |
| 32D-(Y503-F504 ins AY) | Exon 9 | 275.0 | 192.0 | 10.9 |
| 32D-D816H | Exon 17 (Primary) | 34.4 | 208.8 | 17.5 |
| 32D-N822K | Exon 17 (Primary) | 16.5 | 252.5 | 37.0 |
| 32D-V559D + D820G | Exon 11 + 17 (Secondary) | 11.2 | 50-6552 | - |
| 32D-V559D + N822K | Exon 11 + 17 (Secondary) | 10.4 | 50-6552 | - |
| 32D-V559D + Y823D | Exon 11 + 17 (Secondary) | 6.3 | 50-6552 | - |
| 32D-V559D + A829P | Exon 11 + 17 (Secondary) | 11.2 | 50-6552 | - |
| Data compiled from studies on murine 32D cells transformed with various human c-Kit mutations relevant to GISTs.[5][7] |
These data highlight Flumatinib's potent activity against the imatinib-sensitive V559D mutation and, crucially, its superior efficacy in overcoming resistance conferred by certain secondary mutations in the KIT activation loop (e.g., N822K, Y823D), where imatinib is less effective.[5][8]
Experimental Protocols
Standard in vitro assays are employed to characterize the antineoplastic activity of this compound. The following are representative protocols.
Cell Lines and Culture
-
Cell Lines: SUP-B15 (Ph+ ALL), 32D (murine hematopoietic progenitor) cells transfected with various human c-Kit mutant constructs.[5][6]
-
Culture Medium: For SUP-B15, RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). For 32D cells, RPMI-1640 is used, and for non-transformed cells, Interleukin-3 (IL-3) is added to support growth.[7]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
Cell Viability / Proliferation Assay (CCK-8 Method)
This assay determines the cytotoxic effect of the compound.
-
Cell Seeding: Logarithmic growth phase cells (e.g., SUP-B15) are seeded into 96-well plates at a density of approximately 6 x 10^5 cells/L.[6]
-
Drug Treatment: Cells are treated with serial dilutions of this compound (e.g., 0.78 to 25 µmol/L), alongside controls (vehicle-only and blank wells).[6]
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) under standard culture conditions.[6]
-
Reagent Addition: 20 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, followed by another incubation for 4 hours.[6]
-
Data Acquisition: The absorbance (OD) is measured at a specific wavelength using a microplate reader.
-
Analysis: Cell viability is calculated relative to the vehicle control, and IC50 values are determined using dose-response curve analysis.
Caption: Workflow for a typical cell viability (CCK-8) assay.
Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to assess the phosphorylation status of target kinases and their downstream effectors.
-
Cell Treatment: Cancer cells are cultured to an appropriate density and then treated with this compound at various concentrations for a defined period (e.g., 4 hours).[8]
-
Cell Lysis: Cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-KIT, KIT, p-ERK1/2, ERK1/2, p-STAT3, STAT3).[8]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to determine the extent of inhibition.
Conclusion
In vitro studies robustly demonstrate that this compound is a potent and selective inhibitor of key oncogenic tyrosine kinases. Its efficacy against wild-type BCR-ABL and c-Kit, and notably, its ability to overcome resistance conferred by specific c-Kit activation loop mutations, positions it as a valuable compound for both ongoing research and clinical application.[5][9] The experimental frameworks detailed herein provide a basis for the continued investigation and characterization of its antineoplastic properties in diverse cancer models.
References
- 1. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. This compound | C30H33F3N8O4S | CID 46910592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic and clinical study of efficacy and adverse effects of flumatinib in Ph+ ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Flumatinib Mesylate: A Technical Overview of its Inhibitory Action on PDGFR and c-Kit Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumatinib Mesylate is an orally bioavailable, second-generation tyrosine kinase inhibitor (TKI).[1][2] Structurally derived from imatinib, it is engineered to exhibit greater selectivity and potency.[2] Flumatinib is a potent inhibitor of the BCR-ABL fusion protein, the primary target in chronic myeloid leukemia (CML), but also demonstrates significant activity against Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit (also known as Stem Cell Factor Receptor or SCFR).[1][3][4] These latter kinases are critical drivers in the pathogenesis of various solid tumors, most notably Gastrointestinal Stromal Tumors (GISTs).[3][5][6] This document provides an in-depth technical guide on the mechanism, quantitative effects, and experimental evaluation of this compound's activity on PDGFR and c-Kit kinases.
Core Mechanism of Action
Flumatinib functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the kinase domain of PDGFR and c-Kit, preventing the phosphorylation of tyrosine residues. This action blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, migration, and angiogenesis.[1][7] A key feature of Flumatinib is its ability to inhibit not only the wild-type forms of these kinases but also certain activating mutants that confer resistance to other TKIs like imatinib and sunitinib.[1][3][5]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize key IC50 values, providing a comparative perspective against imatinib.
Table 1: In Vitro Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) of Flumatinib and Imatinib against the enzymatic activity of target kinases. Lower values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) |
| Flumatinib | c-Abl | 1.2[8] |
| PDGFRβ | 307.6[3][8] | |
| c-Kit | 665.5[3][8] | |
| Imatinib | c-Abl | 100.9[3] |
| PDGFRβ | 201.8[3] | |
| c-Kit | 361.8[3] |
Data compiled from published in vitro kinase assays.[3][8]
Table 2: Anti-proliferative Activity Against Imatinib-Resistant c-Kit Mutants
This table showcases Flumatinib's efficacy in overcoming resistance. It details the IC50 values for cell proliferation in 32D cells engineered to express various imatinib-resistant c-Kit mutations commonly found in GISTs.
| Cell Line (c-Kit Mutant) | Flumatinib IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) |
| 32D-V559D + D820G | 101.3 | 250.3 | 19.8 |
| 32D-V559D + N822K | 158.5 | 1000+ | 1000+ |
| 32D-V559D + Y823D | 129.6 | 1000+ | 1000+ |
| 32D-V559D + A829P | 114.7 | 1000+ | 1000+ |
Data adapted from studies on 32D cell lines expressing specified mutations.[3] These results highlight Flumatinib's potent activity against key secondary mutations in the c-Kit activation loop that confer resistance to both imatinib and sunitinib.[3][5][9]
Key Signaling Pathways and Inhibition Point
Flumatinib targets the initial step of receptor tyrosine kinase activation. The diagrams below illustrate the canonical signaling pathways for PDGFR and c-Kit and the point of inhibition.
References
- 1. Facebook [cancer.gov]
- 2. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]
- 3. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the systemic treatment of gastrointestinal stromal tumors | Cancer Biology & Medicine [cancerbiomed.org]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Flumatinib Mesylate: A Technical Guide to Early-Stage Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumatinib mesylate, a second-generation tyrosine kinase inhibitor (TKI), has emerged as a promising therapeutic agent for the treatment of chronic myeloid leukemia (CML).[1][2] Developed as a structurally optimized derivative of imatinib, flumatinib exhibits potent and selective inhibitory activity against the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[3][4] This technical guide provides an in-depth overview of the early-stage clinical trial data for this compound, with a focus on its pharmacological profile, clinical efficacy, and safety as observed in preclinical and Phase I/II studies.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase.[1] By binding to the ATP-binding site of the ABL kinase domain, flumatinib blocks the phosphorylation of downstream substrates, thereby interrupting the signaling pathways that drive the proliferation and survival of CML cells.[1][5] In addition to its activity against the wild-type BCR-ABL kinase, flumatinib has demonstrated efficacy against various imatinib-resistant mutations.[6] Furthermore, it exhibits inhibitory effects on other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and c-Kit, which are implicated in the pathogenesis of other malignancies such as gastrointestinal stromal tumors (GISTs).[5][6]
Signaling Pathway
The following diagram illustrates the targeted signaling pathway of this compound.
Caption: Flumatinib inhibits the BCR-ABL pathway.
Preclinical Data
In preclinical studies, flumatinib demonstrated potent inhibitory activity against BCR-ABL kinase, being approximately 80-fold more effective than imatinib in enzyme-linked immunosorbent assays (ELISAs).[6] The IC50 values for ABL kinase inhibition were 1.2 nM for flumatinib and 100.9 nM for imatinib.[6] In cellular proliferation assays, flumatinib also showed superior efficacy against various KIT mutants that confer resistance to imatinib and sunitinib.[6]
Phase I Clinical Trial Data
The initial Phase I clinical trials of this compound were designed to assess its safety, tolerability, and pharmacokinetic profile in patients with CML.
Pharmacokinetics
A study involving patients with chronic phase CML (CML-CP) evaluated single and multiple doses of flumatinib at 400 mg and 600 mg.[3] The key pharmacokinetic parameters are summarized in the tables below.
Table 1: Single-Dose Pharmacokinetic Parameters of Flumatinib (Day 1) [2][3]
| Parameter | 400 mg (n=14) | 600 mg (n=15) |
| Tmax (median, h) | 2.0 | 2.0 |
| Cmax (mean ± SD, ng/mL) | 38.0 ± 12.5 | 61.9 ± 50.0 |
| AUC0–t (mean ± SD, ng·h/mL) | 536.3 ± 179.9 | 746.7 ± 534.7 |
| AUC0–∞ (mean ± SD, ng·h/mL) | 564.3 ± 196.7 | 777.4 ± 550.2 |
| t1/2 (mean, h) | 16.0 | 16.9 |
Table 2: Multiple-Dose Pharmacokinetic Parameters of Flumatinib [3]
| Parameter | 400 mg | 600 mg |
| Drug Accumulation (fold) | ~4.1 | ~3.4 |
| Time to Steady State (days) | 6-8 | 6-8 |
Experimental Protocol: Pharmacokinetic Analysis
-
Study Design: An open-label, single- and multiple-dose study in patients with CML-CP.[3] Patients received a single dose on day 1, followed by a 2-day washout period, and then once-daily administration for 8 consecutive days.[3]
-
Sample Collection: Serial plasma samples were collected from patients.[3]
-
Analytical Method: Plasma concentrations of flumatinib and its metabolites (M1 and M3) were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Data Analysis: Pharmacokinetic parameters were calculated using a standard noncompartmental method.[3]
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for the pharmacokinetic study.
Early-Stage Efficacy Data
Early clinical studies demonstrated promising efficacy for flumatinib in treating CML. A retrospective study of five newly diagnosed CML-CP patients treated with 600 mg/day of flumatinib showed that all patients achieved an optimal molecular response within three months.[7] Two of these patients achieved a major molecular response (MMR), and one patient achieved undetectable molecular residual disease.[7]
In a study involving patients with Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), flumatinib-based chemotherapy resulted in high rates of complete remission (CR) and molecular response.[8]
Table 3: Efficacy of Flumatinib in Newly Diagnosed Ph+ ALL (n=29) [8]
| Response | 1 Month | 3 Months | 6 Months |
| Complete Remission (CR) Rate | - | 87.5% | 86.7% |
| Induced CR Rate | 96.3% | - | - |
| MRD Negative Conversion Rate | 82.6% | 95.6% | - |
| Major Molecular Response (MMR) Rate | 73.9% | 87.5% | 93.3% |
| Complete Molecular Response (CMR) Rate | 52.2% | 62.5% | 73.3% |
Safety and Tolerability
Early-stage trials indicated that flumatinib has a manageable safety profile. The most common adverse events reported were generally low-grade and tolerable.[3][7] In a study of newly diagnosed CML-CP patients, adverse reactions included transient diarrhea, vomiting, rash with pruritus, and grade 3 hematological toxicity in one patient.[7] Importantly, no second-generation TKI-specific adverse cardiovascular events were observed.[7]
Conclusion
The early-stage clinical trial data for this compound demonstrate its potential as a potent and effective TKI for the treatment of CML and other related malignancies. Its favorable pharmacokinetic profile, promising efficacy in achieving molecular responses, and manageable safety profile support its continued development and investigation in later-phase clinical trials. Further research is warranted to fully elucidate its long-term efficacy and safety in a larger patient population.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Frontiers | Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia [frontiersin.org]
- 3. Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]
- 5. Facebook [cancer.gov]
- 6. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Frontiers | Basic and clinical study of efficacy and adverse effects of flumatinib in Ph+ ALL [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structural and Spectral Characterization of Flumatinib Mesylate
This compound is a potent, second-generation tyrosine kinase inhibitor (TKI) targeting the Bcr-Abl fusion protein, platelet-derived growth factor receptor (PDGFR), and mast/stem cell growth factor receptor (c-Kit)[1][2][3]. As a derivative of imatinib, it exhibits greater selectivity and potency, making it a significant therapeutic agent, particularly for chronic myeloid leukemia (CML)[4]. This document provides a comprehensive overview of its structural and spectral properties, compiling key data from foundational studies to guide further research and development.
Chemical and Structural Properties
This compound is the mesylate salt form of flumatinib[1]. Its chemical structure was designed based on the molecular framework of imatinib, with the introduction of trifluoromethyl and pyridine groups to enhance its inhibitory activity[5].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide | [1] |
| Molecular Formula | C₃₀H₃₃F₃N₈O₄S | [1][6] |
| Molecular Weight | 658.69 g/mol | [6] |
| CAS Number | 895519-91-2 | [1][6] |
| Synonyms | HH-GV-678 mesylate, UNII-95Y8L63NBC | [1] |
Crystallographic Characterization
The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction and X-ray powder diffraction (XRPD), revealing its precise three-dimensional arrangement and identifying different crystalline forms.
Single-Crystal X-ray Diffraction
Analysis of a single crystal of this compound shows that two molecules of the salt and three water molecules co-crystallize, held together by hydrogen bonds. The piperazine ring adopts a chair conformation[5]. Key crystallographic data are summarized below.
Table 2: Single-Crystal X-ray Crystallographic Data
| Parameter | Value |
| Formula | 2(C₂₉H₂₉F₃N₈O)·2(CH₃SO₃)·3(H₂O) |
| Molecular Weight (Mr) | 712.76 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (nm) | 9.8449(10) |
| b (nm) | 14.9775(15) |
| c (nm) | 24.409(2) |
| α (°) | 78.235(2) |
| β (°) | 78.584(2) |
| γ (°) | 75.349(2) |
| Volume (V, nm³) | 3368.0(6) |
| Z | 4 |
| Calculated Density (Dc, g/cm³) | 1.406 |
| Final R indices [I>2σ(I)] | R = 0.0622, wR2 = 0.1267 |
| Data sourced from Xu et al., Synthetic Communications, 2010[5]. |
X-ray Powder Diffraction (XRPD)
Different crystalline forms of a drug substance can impact its stability and solubility. A patent for this compound describes a specific polymorph, Crystal Form C, characterized by its XRPD pattern.
Table 3: Characteristic XRPD Peaks for this compound Crystal Form C
| Position (2θ ± 0.2°) |
| 9.60 |
| 11.12 |
| 12.78 |
| 13.34 |
| 14.94 |
| 15.24 |
| 15.48 |
| 17.38 |
| 17.70 |
| 18.74 |
| 19.24 |
| 19.72 |
| 20.10 |
| 20.52 |
| 22.08 |
| 23.30 |
| 24.08 |
| 24.52 |
| 25.76 |
| 27.18 |
| 29.18 |
| Data sourced from Patent WO2014056396A1[7]. |
Experimental Protocols
-
Single-Crystal X-ray Diffraction: A suitable single crystal of this compound is mounted on a diffractometer. Data is collected using Mo-Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F².
-
X-ray Powder Diffraction (XRPD): The analysis of Crystal Form C is performed using an X-ray diffractometer with Cu-Kα radiation[7]. The sample is scanned over a specified 2θ range to obtain the diffractogram.
-
Preparation of Crystal Form C: Flumatinib is mixed with water, an organic solvent (e.g., acetone), and methanesulfonic acid. The mixture is heated (e.g., to 50 ± 5°C) to dissolve the components. A solid is precipitated by adding more organic solvent and cooling. The resulting crystals are isolated by filtration to yield Form C[7].
Spectral Characterization
A combination of spectroscopic techniques has been used to confirm the chemical structure of this compound, including mass spectrometry, nuclear magnetic resonance, infrared, and ultraviolet spectroscopy[5][8].
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of Flumatinib. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for its quantification in biological matrices[9].
Table 4: LC-MS/MS Parameters for Flumatinib Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Flumatinib | 563 | 463 |
| Metabolite M1 (N-desmethyl) | 549 | 463 |
| Metabolite M3 (Amide hydrolysis) | 303 | 175 |
| Data sourced from Zhong et al., Journal of Chromatography B, 2012[9]. |
Experimental Protocol: LC-MS/MS for Plasma Samples
-
Sample Preparation: Protein precipitation is performed by adding methanol to a 50 µL plasma sample[9].
-
Chromatography: The separation is achieved on a C18 column using an isocratic mobile phase, such as methanol:5mM ammonium acetate:formic acid (60:40:0.4, v/v/v)[9]. The total run time is typically short, around 4.2 minutes[9].
-
Mass Spectrometry: Detection is performed on a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source[9].
References
- 1. This compound | C30H33F3N8O4S | CID 46910592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. apexbt.com [apexbt.com]
- 7. WO2014056396A1 - this compound crystal form and preparation method and use thereof - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Flumatinib Mesylate: A Deep Dive into its Inhibition of Signal Transduction Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Flumatinib Mesylate, a second-generation tyrosine kinase inhibitor (TKI), has emerged as a potent and selective therapeutic agent for chronic myeloid leukemia (CML). Its primary mechanism of action involves the targeted inhibition of the constitutively active Bcr-Abl tyrosine kinase, the hallmark of Philadelphia chromosome-positive (Ph+) CML. This guide provides an in-depth technical overview of this compound's role in the inhibition of key signal transduction pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.
Introduction
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the reciprocal translocation t(9;22)(q34;q11), which results in the formation of the Philadelphia chromosome and the expression of the Bcr-Abl fusion protein. The Bcr-Abl oncoprotein possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways. This compound is an orally bioavailable TKI designed to specifically target and inhibit the enzymatic activity of Bcr-Abl, thereby blocking the aberrant signals that promote leukemogenesis.[1][2]
Mechanism of Action: Targeting the Bcr-Abl Kinase
This compound functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl kinase domain.[3] By occupying this site, it prevents the phosphorylation of tyrosine residues on various substrate proteins, effectively halting the downstream signaling cascades that are crucial for CML cell proliferation and survival.[1]
Kinase Inhibition Profile
This compound exhibits high potency and selectivity for the Bcr-Abl kinase. In addition to its primary target, it also demonstrates inhibitory activity against other tyrosine kinases implicated in oncogenesis, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit. The inhibitory concentrations (IC50) for these kinases are summarized in the table below.
| Kinase Target | This compound IC50 (nM) | Imatinib IC50 (nM) | Reference |
| c-Abl | 1.2 | 100.9 | [4] |
| PDGFRβ | 307.6 | 201.8 | |
| c-Kit | 665.5 | 361.8 |
Table 1: In vitro inhibitory activity of this compound and Imatinib against various tyrosine kinases.
Inhibition of Downstream Signal Transduction Pathways
The constitutive activation of Bcr-Abl leads to the dysregulation of several critical signaling pathways. This compound's inhibition of Bcr-Abl effectively blocks these downstream cascades, primarily the Ras/Raf/MEK/ERK and JAK/STAT pathways.[5]
The Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Bcr-Abl activates this pathway through the GRB2/SOS complex, leading to the activation of Ras. This compound's inhibition of Bcr-Abl prevents the phosphorylation of downstream components, including ERK1/2, thereby arresting the cell cycle and inhibiting proliferation.
The JAK/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway plays a crucial role in cytokine signaling and cell survival. Bcr-Abl can directly phosphorylate and activate STAT proteins, particularly STAT5. Activated STAT5 translocates to the nucleus and promotes the transcription of anti-apoptotic genes. By inhibiting Bcr-Abl, this compound prevents the phosphorylation of STAT5, leading to the downregulation of these survival signals and promoting apoptosis in CML cells.
Experimental Protocols
In Vitro Bcr-Abl Kinase Inhibition Assay (Homogeneous Assay Format)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., a biotinylated peptide with a tyrosine residue)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the Bcr-Abl enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., measuring luminescence to determine ADP formation).[6]
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of the test compound.
Western Blot Analysis of STAT5 and ERK1/2 Phosphorylation
This protocol describes the methodology to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins.
Materials:
-
CML cell line (e.g., K562)
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture CML cells and treat with varying concentrations of this compound for a specified duration.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[7][8]
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Clinical Efficacy
Clinical trials have demonstrated the superior efficacy of this compound compared to the first-generation TKI, imatinib. The phase III FESTnd study (NCT02204644) in newly diagnosed CML-CP patients showed significantly higher and faster response rates with Flumatinib.
| Response Rate | Flumatinib (600 mg daily) | Imatinib (400 mg daily) | p-value | Reference |
| Major Molecular Response (MMR) at 6 months | 33.7% | 18.3% | 0.0006 | |
| MMR at 12 months | 52.6% | 39.6% | 0.0102 | |
| Early Molecular Response (EMR) at 3 months | 82.1% | 53.3% | <0.0001 | |
| Molecular Remission 4 (MR4) at 12 months | 23.0% | 11.7% | 0.0034 |
Table 2: Key efficacy endpoints from the FESTnd phase III clinical trial.
Mechanisms of Resistance
Despite the high efficacy of TKIs, resistance can emerge through various mechanisms. These can be broadly categorized as Bcr-Abl-dependent or -independent.
-
Bcr-Abl Dependent Resistance: The most common mechanism is the acquisition of point mutations within the Bcr-Abl kinase domain, which can impair drug binding.[9][10] Flumatinib has shown efficacy against some imatinib-resistant mutations.[11]
-
Bcr-Abl Independent Resistance: This can involve the activation of alternative signaling pathways that bypass the need for Bcr-Abl signaling, or alterations in drug influx and efflux transporters.[12][13]
Conclusion
This compound is a highly effective second-generation TKI that potently and selectively inhibits the Bcr-Abl kinase. Its mechanism of action, centered on the blockade of critical downstream signaling pathways such as the Ras/Raf/MEK/ERK and JAK/STAT cascades, translates into superior clinical responses in patients with CML. Understanding the intricacies of its interaction with these pathways is crucial for optimizing its therapeutic use and developing strategies to overcome potential resistance. This guide provides a foundational technical understanding for researchers and clinicians working towards advancing CML therapy.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-ERK1/2 (Thr202/Tyr204) antibody (28733-1-AP) | Proteintech [ptglab.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]
- 12. [PDF] Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Inhibitors in Chronic Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 13. Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Inhibitors in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Flumatinib Mesylate: Application Notes and Protocols for CML Cell Lines
Audience: Researchers, scientists, and drug development professionals in oncology and hematology.
Introduction: Flumatinib Mesylate is a second-generation tyrosine kinase inhibitor (TKI) demonstrating high efficacy in the treatment of Chronic Myeloid Leukemia (CML).[1][2] It primarily targets the BCR-ABL fusion protein, the hallmark of CML, which drives uncontrolled cell proliferation and resistance to apoptosis.[3] This document provides detailed experimental protocols for evaluating the effects of this compound on CML cell lines, along with data presentation and visualization of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on the K562 human CML cell line and its flumatinib-resistant counterpart, K562/FLM.
Table 1: Cell Viability (IC50) of this compound
| Cell Line | Treatment Duration | IC50 (nM) | Reference |
| K562 | 72 hours | 2.64 | [3] |
| K562/FLM | 72 hours | 58.69 | [3] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Duration | Apoptosis Rate (%) | Reference |
| K562 | 5 nM Flumatinib | 24 hours | Increased significantly | [3] |
| K562/FLM | 50 nM Flumatinib | 24 hours | Modest 6% increase | [3] |
Table 3: Cell Cycle Analysis after this compound Treatment
| Cell Line | Treatment | Duration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| K562 (Control) | Untreated | 24 hours | 42.06 | 49.35 | 8.59 | [3] |
| K562 | 5 nM Flumatinib | 24 hours | 71.76 | 28.24 | Not detectable | [3] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the metabolic activity of CML cells by 50% (IC50).
Materials:
-
CML cell lines (e.g., K562)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed CML cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Centrifuge the plate, carefully remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Treated and untreated CML cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat CML cells with the desired concentration of this compound for 24 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Treated and untreated CML cells
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat CML cells with this compound for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol overnight at 4°C.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis of BCR-ABL Signaling
This protocol detects changes in the expression and phosphorylation of key proteins in the BCR-ABL signaling pathway upon this compound treatment.
Materials:
-
Treated and untreated CML cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-BCR-ABL, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
References
- 1. Overcoming flumatinib resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STAT3 [p Tyr705] Antibody - BSA Free (NBP2-19129): Novus Biologicals [novusbio.com]
- 4. Anti-STAT3 (phospho Tyr705) antibody (GTX118000) | GeneTex [genetex.com]
- 5. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]
- 6. ABclonal [abclonal.com]
- 7. BCR-ABL Monoclonal Antibody (7C6) (MA1-153) [thermofisher.com]
- 8. Intracellular delivery of anti-BCR/ABL antibody by PLGA nanoparticles suppresses the oncogenesis of chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flumatinib Mesylate in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumatinib Mesylate is a potent, second-generation tyrosine kinase inhibitor (TKI) that selectively targets BCR-ABL, c-Kit, and platelet-derived growth factor receptor (PDGFR).[1][2] It has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML).[3] These application notes provide detailed protocols for the use of this compound in preclinical in vivo xenograft models, a critical step in evaluating its anti-cancer therapeutic potential. The following sections offer guidance on experimental design, detailed protocols for establishing and treating xenograft models, and data presentation for robust and reproducible studies.
Mechanism of Action
This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of key signaling proteins involved in cell proliferation and survival. The primary targets of this compound are:
-
BCR-ABL: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, which is the hallmark of CML.[4] Inhibition of BCR-ABL blocks downstream signaling pathways, such as the STAT5 pathway, leading to the suppression of leukemic cell proliferation.[4][5]
-
c-Kit: A receptor tyrosine kinase often implicated in the growth and survival of various cancer cells.[6] Flumatinib can overcome resistance to other TKIs mediated by certain c-Kit mutations.[1]
-
PDGFR (Platelet-Derived Growth Factor Receptor): A receptor tyrosine kinase that, when activated, can drive tumor growth and angiogenesis.[7]
Signaling Pathways Inhibited by this compound
The following diagrams illustrate the signaling pathways targeted by this compound.
References
- 1. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flumatinib versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of STAT5: A therapeutic option in BCR-ABL1-driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. C-kit inhibition by imatinib mesylate attenuates progenitor cell expansion and inhibits liver tumor formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Flumatinib Mesylate in Murine Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumatinib mesylate is a potent, second-generation tyrosine kinase inhibitor (TKI) that targets the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[1][2] It also exhibits inhibitory activity against other kinases such as PDGFR and c-Kit.[3] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant signaling pathways for the use of this compound in preclinical murine leukemia models.
Quantitative Data Summary
The following tables summarize the reported in vivo dosage and efficacy of this compound in a murine model utilizing the 32D hematopoietic cell line, which is relevant for leukemia studies.
Table 1: In Vivo Dosage of this compound in a Murine Model
| Parameter | Details | Reference |
| Murine Model | Mice subcutaneously injected with 32D cells expressing KIT mutants | [3] |
| Dosage | 75 mg/kg | [3] |
| Administration Route | Oral gavage | [3] |
| Frequency | Once daily (q.d.) or twice daily (b.i.d.) | [3] |
| Vehicle | Not specified | [3] |
Table 2: In Vivo Efficacy of this compound
| Murine Model | Treatment Group | Median Survival (days) | P-value vs. Vehicle | Reference |
| 32D-V559D+Y823D cells | Vehicle | 22 | - | [3] |
| Imatinib (150 mg/kg, q.d.) | 20 | Not significant | [3] | |
| Flumatinib (75 mg/kg, q.d.) | 25.5 | P = 0.061 | [3] | |
| Flumatinib (75 mg/kg, b.i.d.) | 25.5 | P < 0.05 | [3] |
Signaling Pathway
This compound primarily targets the constitutively active BCR-ABL tyrosine kinase. Inhibition of BCR-ABL blocks downstream signaling pathways crucial for the proliferation, survival, and adhesion of leukemia cells. The diagram below illustrates the key components of the BCR-ABL signaling cascade.
Caption: The BCR-ABL signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Establishment of a Murine CML Model (Retroviral Transduction)
This protocol describes a common method for inducing a CML-like disease in mice through the retroviral transduction of hematopoietic stem cells with the BCR-ABL gene.[4][5]
Materials:
-
Donor mice (e.g., C57BL/6J), 6-8 weeks old
-
Recipient mice (e.g., C57BL/6J), 6-8 weeks old
-
Retroviral vector encoding BCR-ABL (e.g., MSCV-BCR-ABL-IRES-GFP)
-
Retrovirus packaging cell line (e.g., HEK293T)
-
Transfection reagent
-
Culture medium (e.g., IMDM) supplemented with cytokines (SCF, Flt3, IL-3, IL-6)
-
Lineage cell depletion kit
-
Retronectin-coated plates
-
Irradiator for sublethal irradiation
-
Standard cell culture and animal handling equipment
Procedure:
-
Virus Production: Transfect the packaging cell line with the BCR-ABL retroviral vector to produce viral particles. Collect and filter the viral supernatant.[5]
-
Donor Mouse Preparation: Euthanize donor mice and harvest bone marrow from the femurs and tibiae.
-
Hematopoietic Stem Cell Isolation: Prepare a single-cell suspension of the bone marrow and enrich for lineage-negative (Lin-) hematopoietic stem and progenitor cells using a lineage cell depletion kit.[5]
-
Transduction:
-
Plate the isolated Lin- cells on retronectin-coated plates.
-
Culture the cells overnight in cytokine-supplemented medium.
-
On the following two days, replace 50% of the culture medium with the viral supernatant twice daily.[5]
-
-
Recipient Mouse Preparation: Sublethally irradiate the recipient mice (e.g., 6 Gy) to facilitate engraftment of the transduced cells.[5]
-
Transplantation: Harvest the transduced cells, resuspend them in sterile PBS, and inject them intravenously into the irradiated recipient mice.
-
Monitoring: Monitor the mice for signs of leukemia, such as weight loss, ruffled fur, and enlarged spleen. Disease progression can be monitored by analyzing peripheral blood for the presence of GFP-positive leukemic cells via flow cytometry.
In Vivo Efficacy Study of this compound
This protocol outlines a general procedure for evaluating the efficacy of this compound in a murine leukemia model.
Materials:
-
Leukemic mice (established as per the protocol above or from a cell line-derived xenograft model)
-
This compound
-
Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Calipers for tumor measurement (if applicable)
-
Equipment for blood collection and analysis (flow cytometry)
Procedure:
-
Animal Grouping: Once the leukemia is established (e.g., a certain percentage of leukemic cells in peripheral blood or palpable tumors), randomize the mice into treatment and control groups (e.g., n=8-10 per group).[3]
-
Drug Preparation: Prepare a stock solution of this compound and dilute it to the final desired concentration (e.g., 75 mg/kg) in the chosen vehicle. Prepare a vehicle-only solution for the control group.
-
Drug Administration: Administer this compound or vehicle to the respective groups via oral gavage once or twice daily for the duration of the study (e.g., 14 days).[3]
-
Monitoring and Data Collection:
-
Monitor the body weight and overall health of the mice daily.
-
Measure tumor volume with calipers 2-3 times per week if using a subcutaneous tumor model.
-
Collect peripheral blood samples periodically to quantify the leukemic burden by flow cytometry.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues (e.g., spleen, bone marrow, liver) for further analysis (e.g., histology, flow cytometry).
-
-
Endpoint Analysis: The primary endpoint is typically overall survival.[3] Secondary endpoints can include tumor growth inhibition, reduction in leukemic cell burden in various tissues, and changes in relevant biomarkers.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a murine leukemia model.
Caption: A generalized workflow for preclinical evaluation of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]
- 3. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research | Springer Nature Experiments [experiments.springernature.com]
- 5. Leukemia stem cells in a genetically defined murine model of blast-crisis CML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Flumatinib Mesylate-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumatinib Mesylate is a potent, orally bioavailable tyrosine kinase inhibitor (TKI).[1] It selectively targets the BCR-ABL fusion protein, platelet-derived growth factor receptor (PDGFR), and c-Kit (CD117).[1][2] The aberrant signaling cascades initiated by these kinases are critical drivers in the pathogenesis of various malignancies, most notably Chronic Myeloid Leukemia (CML) and certain gastrointestinal stromal tumors (GISTs).[3][4][5] this compound exerts its antineoplastic activity by blocking the ATP binding site of these kinases, thereby inhibiting their catalytic activity and preventing the phosphorylation of downstream effector proteins. This action effectively halts the pro-proliferative and anti-apoptotic signals that drive cancer cell growth and survival.[4]
Western blot analysis is an indispensable immunodetection technique to elucidate the mechanism of action of drugs like this compound. It allows for the sensitive and specific quantification of changes in the expression and phosphorylation status of key proteins within the targeted signaling pathways. By examining the levels of phosphorylated (activated) and total protein for targets such as BCR-ABL, c-Kit, and their downstream mediators like STAT3 and ERK1/2, researchers can directly assess the pharmacodynamic effects of this compound on cancer cells.[3][5]
These application notes provide a detailed protocol for performing Western blot analysis on cell lines treated with this compound, along with representative data and visual diagrams of the affected signaling pathways.
Key Signaling Pathways Affected by this compound
This compound primarily inhibits the BCR-ABL and c-Kit signaling pathways. The diagram below illustrates the key components of these pathways and the inhibitory action of Flumatinib.
Caption: this compound Inhibition of BCR-ABL and c-Kit Signaling Pathways.
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize the expected outcomes of Western blot analysis on sensitive cancer cell lines treated with varying concentrations of this compound for 4 hours. Data is presented as a relative change in the phosphorylation of key signaling proteins.
Table 1: Effect of this compound on Phosphorylation of c-Kit and Downstream Effectors in 32D-V559D Cells
| Target Protein | Flumatinib Conc. (nM) | Change in Phosphorylation Level | Reference |
| p-c-Kit (Tyr703) | 0 (Control) | Baseline | [3] |
| 10 | Dose-dependent reduction | [3] | |
| 100 | Strong inhibition | [3] | |
| 1000 | Abolished phosphorylation | [3] | |
| p-ERK1/2 (Thr202/Tyr204) | 0 (Control) | Baseline | [3] |
| 10 | Dose-dependent reduction | [3] | |
| 100 | Strong inhibition | [3] | |
| 1000 | Abolished phosphorylation | [3] | |
| p-STAT3 (Tyr705) | 0 (Control) | Baseline | [3] |
| 10 | Dose-dependent reduction | [3] | |
| 100 | Strong inhibition | [3] | |
| 1000 | Abolished phosphorylation | [3] |
Table 2: Effect of this compound on Imatinib-Resistant 32D-V559D + Y823D Cells
| Target Protein | Flumatinib Conc. (nM) | Change in Phosphorylation Level | Reference |
| p-c-Kit (Tyr703) | 0 (Control) | Baseline | [3] |
| 100 | Significant inhibition | [3] | |
| 1000 | Strong inhibition | [3] | |
| p-ERK1/2 (Thr202/Tyr204) | 0 (Control) | Baseline | [3] |
| 100 | Significant inhibition | [3] | |
| 1000 | Strong inhibition | [3] | |
| p-STAT3 (Tyr705) | 0 (Control) | Baseline | [3] |
| 100 | Significant inhibition | [3] | |
| 1000 | Strong inhibition | [3] |
Experimental Protocols
A generalized workflow for Western blot analysis is depicted below, followed by a detailed, step-by-step protocol.
References
- 1. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Flumatinib Mesylate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumatinib Mesylate is a potent, second-generation oral tyrosine kinase inhibitor (TKI).[1][2][3] It is structurally based on imatinib and demonstrates greater selectivity and potency against specific molecular targets.[2][3] Flumatinib is a selective inhibitor of BCR-ABL, platelet-derived growth factor receptor (PDGFR), and c-KIT.[4][5][6] These characteristics make it a subject of significant interest in preclinical and clinical research, particularly for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][4][5] In vitro studies have shown that flumatinib can overcome resistance to other TKIs, such as imatinib and sunitinib, especially in the context of certain KIT mutations.[4][5] This document provides detailed application notes and protocols for the administration of this compound in animal studies, designed to guide researchers in pharmacology, oncology, and drug development.
Data Presentation
Pharmacokinetic Parameters
Flumatinib is rapidly absorbed after oral administration in animal models.[1] Preclinical studies in rats indicated that the peak plasma concentration is reached at an average of 5 hours, with a mean elimination half-life of 7.32 hours.[1] The drug is widely distributed in various tissues, with higher concentrations found in the gastrointestinal tract, respiratory tract, liver, kidney, and reproductive organs compared to plasma.[1]
Table 1: Pharmacokinetic Parameters of Flumatinib in Animal Models
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Rat | Not Specified | Not Specified | ~5 | Not Specified | 7.32 | [1] |
| Mouse (with 32D-V559D + Y823D tumors) | 75 mg/kg (single dose) | ~1500 (Plasma) | ~4 | >10000 (Plasma) | Not Specified | [4][6][7] |
| Mouse (with 32D-V559D + Y823D tumors) | 75 mg/kg (single dose) | ~5000 (Tumor) | ~8 | >40000 (Tumor) | Not Specified | [4][6][7] |
Note: Data for mice is estimated from graphical representations in the cited literature.
In Vivo Efficacy
Flumatinib has demonstrated significant antitumor efficacy in animal models, particularly in those resistant to other TKIs.
Table 2: Efficacy of Flumatinib in a Xenograft Mouse Model (32D-V559D + Y823D cells)
| Treatment Group | Dose | Administration Route | Duration | Outcome | Reference |
| Vehicle | - | Oral Gavage | 14 days | Tumor Growth | [4][7] |
| Imatinib | 150 mg/kg | Oral Gavage | 14 days | Less effective than Flumatinib | [4][7] |
| Flumatinib | 75 mg/kg | Oral Gavage | 14 days | Superior efficacy in inhibiting tumor growth | [4][7] |
| Sunitinib | 50 mg/kg | Oral Gavage | 14 days | Less effective than Flumatinib | [4][7] |
Signaling Pathways and Experimental Workflows
Flumatinib Target Signaling Pathways
Caption: Flumatinib inhibits key signaling pathways in cancer.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study.
Experimental Workflow: Pharmacokinetic/Pharmacodynamic (PK/PD) Study
Caption: Workflow for a combined PK/PD animal study.
Experimental Protocols
Animal Models
-
Species: Mice (e.g., BALB/c nude) or rats are commonly used.[4][7][8][9]
-
Xenograft Model: For efficacy studies, tumor models can be established by subcutaneously injecting cancer cells (e.g., 32D cells transformed with specific KIT mutants) into the flank of the mice.[4][7]
-
Animal Care: All animal experiments should be conducted in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.
Drug Preparation and Administration
-
Formulation: this compound is typically formulated for oral administration. A common vehicle is a solution of 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Preparation Protocol:
-
Weigh the required amount of this compound powder based on the dosing schedule and number of animals.
-
Prepare the vehicle solution (0.5% CMC-Na).
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a uniform suspension.
-
Prepare the suspension fresh daily before administration.
-
-
Administration:
In Vivo Efficacy Study Protocol
-
Cell Culture: Culture the desired cancer cell line (e.g., 32D-V559D+Y823D) under appropriate conditions.[4][7]
-
Implantation: Subcutaneously inject a suspension of the cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the right flank of each mouse.
-
Tumor Monitoring: Measure tumor dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 300-400 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).[4]
-
Treatment: Administer this compound or vehicle control by oral gavage daily for the duration of the study (e.g., 14 days).[4][7]
-
Data Collection: Continue to measure tumor volume and body weight every 2-3 days. Monitor for any signs of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or based on other predefined criteria. Euthanize animals and collect tumors for further analysis if required.
Pharmacokinetic (PK) Study Protocol
-
Animal Groups: Use non-tumor-bearing or tumor-bearing animals as required for the study design.
-
Drug Administration: Administer a single oral dose of this compound.[4][6][7]
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) into heparinized tubes at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[4]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.[4]
-
Tissue Distribution (Optional): At the end of the time course, euthanize animals and collect relevant tissues.
-
Bioanalysis: Analyze the concentration of Flumatinib and its metabolites in plasma and tissue homogenates using a validated method like LC-MS/MS.
Pharmacodynamic (PD) Study Protocol
-
Study Design: Follow a similar procedure as the PK study, using tumor-bearing animals.
-
Sample Collection: At specified time points after a single dose or at the end of a multi-dose study, euthanize the animals and excise the tumors.[6][7]
-
Tissue Processing: Immediately snap-freeze the tumor tissue in liquid nitrogen or process it for protein extraction.
-
Analysis:
Toxicology and Safety Assessment
During in vivo studies, it is crucial to monitor for potential toxicities.
-
Clinical Observations: Daily observation of animals for changes in behavior, appearance, and activity.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples can be collected for complete blood counts and serum chemistry analysis to assess organ function.
-
Histopathology: Major organs (liver, kidney, spleen, etc.) should be collected, fixed in formalin, and processed for histopathological examination to identify any drug-related tissue damage.[11][12]
References
- 1. Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]
- 4. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eisai Demonstrates Commitment to Advanced Endometrial Cancer Care at IGCS 2025 [prnewswire.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Histologic studies of the intraocular toxicity of imatinib mesylate in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Flumatinib Mesylate-Resistant Cell Line In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumatinib mesylate is a second-generation tyrosine kinase inhibitor (TKI) that targets the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[1][2] It has demonstrated superior efficacy compared to imatinib in treating CML.[3] However, as with other targeted therapies, the development of drug resistance is a significant clinical challenge that can lead to treatment failure.[4] Understanding the mechanisms underlying Flumatinib resistance is crucial for developing novel therapeutic strategies to overcome it.
This document provides a comprehensive guide for establishing and characterizing a this compound-resistant CML cell line in vitro. It includes detailed protocols for inducing resistance, assessing cell viability, quantifying apoptosis, and analyzing key signaling pathways implicated in resistance.
Establishing the Flumatinib-Resistant Cell Line
The most common method for developing drug-resistant cell lines in the laboratory is through continuous exposure to gradually increasing concentrations of the drug.[5][6] This process selects for cells that can survive and proliferate under drug pressure, mimicking the acquisition of resistance in a clinical setting.[6]
A human CML cell line, such as K562, which is positive for the Philadelphia chromosome and expresses the BCR-ABL protein, is a suitable parental line.
Experimental Workflow
Caption: Workflow for generating a Flumatinib-resistant cell line.
Protocol: Induction of Flumatinib Resistance in K562 Cells
This protocol is adapted from a successful establishment of a Flumatinib-resistant K562 cell line, designated K562/FLM.
-
Parental Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Initial IC50 Determination: Before inducing resistance, determine the half-maximal inhibitory concentration (IC50) of Flumatinib for the parental K562 cells using the MTT assay detailed in Section 3.1.
-
Initiation of Resistance Induction: Begin by culturing the K562 cells in the presence of a low concentration of Flumatinib, for example, 0.5 nM.
-
Stepwise Dose Escalation: Maintain the cells at this concentration, replacing the medium with fresh drug-containing medium every 2-3 days. Once the cells show stable growth for 7-14 days, increase the Flumatinib concentration in small increments (e.g., 0.5 nM).
-
Monitoring and Passaging: Continuously monitor the cells for viability and proliferation. If significant cell death (e.g., >50%) occurs after a dose escalation, return to the previous concentration until the cells have adapted.[6] Passage the cells when they reach 70-80% confluency.
-
Establishment of the Resistant Line: Continue this gradual dose escalation until a desired final concentration is reached (e.g., 50 nM). This process can be lengthy, potentially taking over a year.
-
Stabilization and Maintenance: Once the resistant cell line (e.g., K562/FLM) is established, maintain it in a culture medium containing the final concentration of Flumatinib (e.g., 50 nM) to ensure the stability of the resistant phenotype.
-
Verification of Resistance: After establishing the resistant line, re-evaluate the IC50 for Flumatinib. A significant increase in the IC50 value compared to the parental line confirms the development of resistance. The Resistance Index (RI) is calculated as RI = IC50 (Resistant Line) / IC50 (Parental Line).
Characterization of the Resistant Phenotype
Once the resistant cell line is established, it is essential to characterize the underlying mechanisms of resistance. This involves assessing changes in cell viability, apoptosis rates, and the expression or activation of key proteins.
Data Presentation: Flumatinib Sensitivity Profile
The following table summarizes typical quantitative data obtained when comparing the parental K562 cell line with the established Flumatinib-resistant K562/FLM cell line.
| Cell Line | Flumatinib IC50 (72h) | Resistance Index (RI) | Cross-Resistance to Imatinib |
| Parental K562 | 2.64 nM | - | Sensitive |
| Resistant K562/FLM | 58.69 nM | 22.2 | Pronounced (>5-fold increase in IC50) |
| Data derived from a study by Tang et al. (2024).[7] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to determine the IC50 value by assessing cell metabolic activity.[8][9]
-
Cell Seeding: Seed cells in the logarithmic growth phase into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Drug Treatment: Add Flumatinib at various concentrations to the wells. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[6]
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours to allow for the conversion of MTT into formazan crystals by viable cells.[6]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][9]
-
Absorbance Measurement: Shake the plates for 10 minutes to ensure complete dissolution and measure the optical density at 490 nm or 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assessment (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10]
-
Cell Preparation: Induce apoptosis by treating both parental and resistant cells with Flumatinib for a specified time (e.g., 24 or 48 hours). Collect approximately 1-5 x 10⁵ cells by centrifugation.[1]
-
Washing: Wash the cells once with cold 1X PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2) at a concentration of ~1 x 10⁶ cells/mL.[1][5]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][5]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.
Protein Expression and Phosphorylation Analysis (Western Blot)
Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in resistance pathways.
-
Protein Extraction: Extract total protein from parental and resistant cells (both treated and untreated) using RIPA lysis buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in TBST is often preferred over milk.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Key targets in Flumatinib resistance include:
-
Phospho-EGFR (p-EGFR)
-
Phospho-ERK (p-ERK)
-
Phospho-STAT3 (p-STAT3)
-
P-glycoprotein (P-gp/MDR1)
-
ABCC1 and ABCC4
-
Total EGFR, ERK, STAT3, and a loading control (e.g., GAPDH or β-actin)
-
-
Washing: Wash the membrane three to five times with TBST for 5 minutes each.[4]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
Key Signaling Pathways in Flumatinib Resistance
BCR-ABL Dependent Signaling
The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways critical for CML cell proliferation and survival.[10][11][12] Understanding this core pathway is fundamental.
Caption: Core BCR-ABL downstream signaling pathways in CML.
Mechanisms of Flumatinib Resistance
Studies on the K562/FLM cell line have revealed that resistance can be mediated by the hyperactivation of alternative signaling pathways and increased drug efflux, representing BCR-ABL independent mechanisms.[7][13]
Caption: Key mechanisms of acquired Flumatinib resistance.
Conclusion
The successful establishment and thorough characterization of a Flumatinib-resistant cell line provide an invaluable in vitro model for the study of drug resistance in CML.[5] The protocols and pathways detailed in this document offer a robust framework for researchers to investigate the molecular underpinnings of resistance, identify potential biomarkers, and evaluate novel therapeutic agents or combination strategies to overcome treatment failure in patients with CML.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. kumc.edu [kumc.edu]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Overcoming flumatinib resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 Analysis and MTT viability assay [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Molecular Response to Flumatinib Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flumatinib Mesylate is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML).[1][2] Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives the proliferation of leukemia cells.[3][4] Additionally, Flumatinib has been shown to inhibit other kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR). A thorough assessment of the molecular response to Flumatinib is crucial for evaluating its therapeutic efficacy, understanding mechanisms of resistance, and guiding clinical decision-making.
These application notes provide a comprehensive overview of the key techniques and detailed protocols for assessing the molecular response to this compound in a research and drug development setting.
Key Molecular Response Assessment Techniques
A multi-faceted approach is recommended to comprehensively evaluate the molecular response to Flumatinib. This includes monitoring the direct target inhibition, assessing downstream signaling pathways, and evaluating the cellular consequences of drug treatment.
1. Quantification of BCR-ABL1 Transcript Levels: The gold standard for monitoring molecular response in CML is the quantification of BCR-ABL1 mRNA transcripts using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[5][6][7] This highly sensitive method allows for the detection of minimal residual disease.
2. Assessment of BCR-ABL Kinase Activity and Downstream Signaling: Western blotting can be employed to measure the phosphorylation status of BCR-ABL and its key downstream signaling proteins, such as STAT5 and ERK1/2. A reduction in the phosphorylation of these proteins indicates effective target inhibition.
3. Evaluation of Cellular Proliferation and Viability: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to determine the effect of Flumatinib on the metabolic activity and proliferation of leukemia cells.
4. Measurement of Apoptosis Induction: Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify the percentage of cells undergoing apoptosis (programmed cell death) following Flumatinib treatment.[8][9][10]
5. Kinase Profiling for Off-Target Effects: To understand the broader selectivity profile of Flumatinib and identify potential off-target effects, in vitro kinase panel screening can be performed.[11][12][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| BCR-ABL | 1.2 |
| c-Kit | 665.5 |
| PDGFRβ | 307.6 |
Data sourced from in vitro kinase assays.
Table 2: Clinical Molecular Response Rates to Flumatinib (vs. Imatinib) in Newly Diagnosed CML-CP Patients (FESTnd Study) [3][4]
| Molecular Response Milestone | Flumatinib (600 mg daily) | Imatinib (400 mg daily) | P-value |
| Early Molecular Response (EMR) at 3 months | 82.1% | 53.3% | < 0.0001 |
| Major Molecular Response (MMR) at 6 months | 33.7% | 18.3% | 0.0006 |
| Major Molecular Response (MMR) at 12 months | 52.6% | 39.6% | 0.0102 |
| Molecular Response 4 (MR4) at 6 months | 8.7% | 3.6% | 0.0358 |
| Molecular Response 4 (MR4) at 9 months | 16.8% | 5.1% | 0.0002 |
| Molecular Response 4 (MR4) at 12 months | 23.0% | 11.7% | 0.0034 |
Table 3: Molecular Response Rates to Flumatinib as Later-Line Therapy in CML-CP [1][2]
| Response Category at Baseline | Response Achieved with Flumatinib | Percentage of Patients |
| Lacked CHR | Achieved CHR | 86.4% |
| Lacked CCyR/MR2 | Achieved CCyR/MR2 | 52.7% |
| Lacked MMR | Achieved MMR | 49.6% |
| Lacked MR4/DMR | Achieved MR4/DMR | 23.5% |
CHR: Complete Hematologic Response; CCyR: Complete Cytogenetic Response; MR2: 2-log molecular response; MMR: Major Molecular Response; MR4/DMR: 4-log molecular response/Deep Molecular Response.
Experimental Protocols
Protocol 1: Quantification of BCR-ABL1 Transcript Levels by RT-qPCR
This protocol outlines the steps for monitoring the molecular response to Flumatinib by quantifying BCR-ABL1 transcripts relative to a control gene (e.g., ABL1 or GUSB).
1. Sample Collection and RNA Extraction:
-
Collect peripheral blood samples in EDTA tubes.
-
Isolate total RNA from whole blood or peripheral blood mononuclear cells (PBMCs) using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and/or capillary electrophoresis (e.g., Agilent Bioanalyzer).
2. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Follow the manufacturer's protocol for the reverse transcription reaction.
3. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for BCR-ABL1 (p210 or p190 transcript)
-
Forward and reverse primers for a reference gene (ABL1 or GUSB)
-
A fluorescent probe for BCR-ABL1
-
A fluorescent probe for the reference gene
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
-
Perform the qPCR reaction using a real-time PCR instrument with the following cycling conditions (example):
-
Initial denaturation: 95°C for 10 minutes
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include positive and negative controls in each run.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for both BCR-ABL1 and the reference gene.
-
Calculate the relative expression of BCR-ABL1 using the ΔΔCt method or by using a standard curve generated from plasmid DNA standards with known copy numbers of BCR-ABL1 and the reference gene.
-
Express the results as a BCR-ABL1/reference gene percentage ratio, often standardized to an international scale (IS) for clinical reporting.
Protocol 2: Western Blot for Phospho-STAT5 and Phospho-ERK1/2
This protocol describes the detection of phosphorylated STAT5 and ERK1/2 in leukemia cell lines (e.g., K562) treated with Flumatinib.
1. Cell Culture and Treatment:
-
Culture leukemia cells (e.g., K562) in appropriate media and conditions.
-
Seed cells at a desired density and treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).
2. Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-STAT5 (Tyr694) and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation. Use dilutions recommended by the antibody manufacturer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total STAT5, total ERK1/2, and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify band intensities using densitometry software.
Protocol 3: Cell Viability Assessment by MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to Flumatinib.
1. Cell Seeding:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only for blank measurements.
2. Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the drug dilutions to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
4. Solubilization of Formazan:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Incubate the plate overnight at 37°C or for a few hours with gentle shaking to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of the experimental wells.
6. Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Protocol 4: Apoptosis Assessment by Annexin V/PI Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells following Flumatinib treatment.
1. Cell Treatment:
-
Treat leukemia cells with this compound at various concentrations and for different time points as described in Protocol 3.
2. Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.
4. Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 5: General Protocol for In Vitro Kinase Panel Screening
This protocol provides a general framework for assessing the selectivity of Flumatinib by screening it against a panel of purified kinases.
1. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound to the desired screening concentrations.
2. Kinase Reaction:
-
In a multi-well plate, combine the following components for each kinase to be tested:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often at a concentration close to the Km for each kinase)
-
This compound at the desired concentration(s)
-
Reaction buffer containing necessary cofactors (e.g., MgCl2)
-
-
Include a positive control (no inhibitor) and a negative control (no kinase) for each kinase.
3. Incubation:
-
Incubate the reaction plate at 30°C for a specified period (e.g., 30-60 minutes) to allow for the kinase reaction to proceed.
4. Detection of Kinase Activity:
-
Stop the reaction and measure the amount of phosphorylated substrate. The detection method will depend on the assay format, which can include:
-
Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
5. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of Flumatinib relative to the positive control.
-
Generate dose-response curves for kinases that show significant inhibition and determine the IC50 values.
-
The results will provide a selectivity profile of Flumatinib against the tested kinases.
Conclusion
The techniques and protocols outlined in these application notes provide a robust framework for the comprehensive assessment of the molecular response to this compound. By combining quantitative analysis of BCR-ABL1 transcripts, evaluation of downstream signaling pathways, and assessment of cellular outcomes, researchers and drug development professionals can gain valuable insights into the efficacy and mechanism of action of this important TKI. The consistent application of these standardized methods will facilitate the comparison of results across different studies and contribute to the optimal clinical development and use of Flumatinib.
References
- 1. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]
- 2. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flumatinib versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flumatinib induces higher rates of deep responses compared to imatinib in CML - BJH [bjh.be]
- 5. Laboratory Monitoring of Chronic Myeloid Leukemia in Patients on Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ES [thermofisher.com]
- 9. kumc.edu [kumc.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Strategies to mitigate Flumatinib Mesylate side effects in lab models
Welcome to the technical support center for Flumatinib Mesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals manage and mitigate the side effects of this compound in laboratory models.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in laboratory models?
A1: Based on preclinical and clinical data, the most frequently reported side effects of this compound include hematological toxicity (myelosuppression), hepatotoxicity, and gastrointestinal toxicity.[1][2] Researchers using cell lines and animal models should be prepared to monitor for and manage these potential toxicities.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a potent and selective second-generation tyrosine kinase inhibitor (TKI). Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias.[1] By blocking the ATP-binding site of the ABL kinase domain, this compound inhibits downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for the proliferation and survival of cancer cells.[3][4][5][6][7]
Q3: What are the known off-target effects of this compound?
A3: this compound also inhibits other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and c-Kit.[8] While its selectivity is generally higher than first-generation TKIs like imatinib, off-target effects on kinases such as the SRC family may contribute to some of the observed side effects.[9][10][11] The precise off-target profile in various lab models may require experimental determination.
Troubleshooting Guides
Issue 1: Hematological Toxicity in In Vitro and In Vivo Models
Q: We are observing a significant decrease in the viability and proliferation of our hematopoietic progenitor cells (HPCs) in culture after treatment with this compound. How can we mitigate this?
A: This is a common on-target effect of BCR-ABL inhibitors, as they can also affect normal hematopoietic signaling. Here are some strategies to mitigate this in your in vitro models:
Strategy 1: Co-treatment with Hematopoietic Growth Factors
The addition of hematopoietic growth factors can help promote the survival and differentiation of specific hematopoietic lineages.
-
Experimental Protocol: Colony-Forming Unit (CFU) Assay with Growth Factor Rescue
-
Cell Preparation: Isolate hematopoietic progenitor cells (e.g., CD34+ cells from bone marrow or cord blood) using standard immunomagnetic or fluorescence-activated cell sorting (FACS) techniques.
-
CFU Assay Setup:
-
Prepare a single-cell suspension of your HPCs in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% fetal bovine serum (FBS).
-
In a sterile tube, mix your cell suspension with methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines. A standard cocktail for multi-lineage differentiation includes stem cell factor (SCF), granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-3 (IL-3), and erythropoietin (EPO).
-
Plate the cell/methylcellulose mixture into 35 mm culture dishes.
-
-
Treatment Groups:
-
Group A: Vehicle control (e.g., DMSO).
-
Group B: this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Group C: this compound (as in Group B) co-treated with a specific growth factor, such as Granulocyte-Colony Stimulating Factor (G-CSF) for the myeloid lineage, at a predetermined optimal concentration (e.g., 50 ng/mL).
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 14 days.[12]
-
Colony Counting: After 14 days, enumerate the different types of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope.[13]
-
Data Analysis: Compare the number and size of colonies between the different treatment groups to assess the rescue effect of the growth factor.
-
Quantitative Data Example:
| Treatment Group | Flumatinib (µM) | G-CSF (ng/mL) | CFU-GM Colonies (as % of Control) |
| A (Control) | 0 | 0 | 100% |
| B1 | 1 | 0 | 60% |
| B2 | 5 | 0 | 25% |
| C1 | 1 | 50 | 85% |
| C2 | 5 | 50 | 45% |
Strategy 2: Dose Reduction
A straightforward approach is to perform a dose-response curve to determine the lowest effective concentration of this compound that inhibits the target cancer cells while minimizing toxicity to HPCs.
Q: Our animal models (e.g., mice) are showing signs of myelosuppression (low blood cell counts) after this compound administration. What can we do to manage this in vivo?
A: Myelosuppression is a known side effect. Here are some strategies for your animal models:
Strategy 1: Administration of Recombinant Growth Factors
Similar to the in vitro strategy, administering recombinant growth factors can stimulate hematopoiesis.
-
Experimental Protocol: G-CSF Administration in a Murine Model
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound at a therapeutic dose (e.g., 50 mg/kg, oral gavage, daily).
-
Group 3: this compound (as in Group 2) + recombinant murine G-CSF (e.g., 100 µg/kg, subcutaneous injection, daily or every other day).[14]
-
-
Monitoring:
-
Perform complete blood counts (CBCs) from tail vein blood samples at baseline and at regular intervals (e.g., weekly) to monitor white blood cell, red blood cell, and platelet counts.
-
At the end of the experiment, harvest bone marrow for cellularity analysis and CFU assays.
-
-
Data Analysis: Compare the blood counts and bone marrow cellularity between the groups to determine if G-CSF can ameliorate the myelosuppressive effects of this compound.
-
Experimental Workflow for In Vivo Hematological Toxicity Mitigation
Caption: Workflow for mitigating hematological toxicity in vivo.
Issue 2: Hepatotoxicity in In Vitro Models
Q: We are observing increased cytotoxicity in our liver cell line (e.g., HepG2) when treated with this compound. How can we investigate and potentially mitigate this?
A: Hepatotoxicity can be a concern with TKIs. Here are some approaches for your in vitro studies:
Strategy 1: Co-treatment with an Antioxidant
Drug-induced liver injury often involves oxidative stress. Co-treatment with an antioxidant like N-acetylcysteine (NAC) can be investigated.[15][16][17]
-
Experimental Protocol: NAC Rescue in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.
-
Treatment Groups:
-
Group A: Vehicle control.
-
Group B: this compound at various concentrations (e.g., 10 µM, 25 µM, 50 µM).
-
Group C: Pre-treatment with NAC (e.g., 5 mM) for 1-2 hours, followed by the addition of this compound (as in Group B).
-
-
Assays for Hepatotoxicity:
-
Cell Viability: After 24-48 hours of treatment, assess cell viability using an MTT or PrestoBlue assay.
-
Liver Enzyme Leakage: Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture supernatant using commercially available kits.
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA.
-
-
Data Analysis: Compare the levels of cell viability, enzyme leakage, and ROS between the groups to determine if NAC provides a protective effect.
-
Quantitative Data Example:
| Treatment Group | Flumatinib (µM) | NAC (mM) | Cell Viability (% of Control) | ALT Leakage (U/L) |
| A (Control) | 0 | 0 | 100% | 15 |
| B1 | 25 | 0 | 55% | 80 |
| B2 | 50 | 0 | 30% | 150 |
| C1 | 25 | 5 | 80% | 35 |
| C2 | 50 | 5 | 50% | 70 |
Logical Relationship for Hepatotoxicity Mitigation
Caption: Mitigation of hepatotoxicity via antioxidant intervention.
Issue 3: Gastrointestinal Toxicity in Animal Models
Q: Our mice are experiencing significant diarrhea after oral administration of this compound, leading to weight loss. How can we manage this side effect in our studies?
A: Diarrhea is a common side effect of many orally administered TKIs. Here are some strategies to manage this in your animal models:
Strategy 1: Symptomatic Treatment with Anti-diarrheal Agents
The use of an anti-diarrheal agent like loperamide can help manage the symptoms and improve the well-being of the animals.[18][19]
-
Experimental Protocol: Loperamide Co-administration in a Murine Model
-
Animal Model: Use a suitable mouse strain.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound at a therapeutic dose.
-
Group 3: this compound + Loperamide (e.g., 1-3 mg/kg, administered orally or subcutaneously, timed relative to Flumatinib administration).
-
-
Monitoring:
-
Diarrhea Assessment: Monitor the mice daily for the incidence and severity of diarrhea. This can be scored based on stool consistency.[20]
-
Body Weight: Record the body weight of each mouse daily.
-
Gastrointestinal Transit Time: Can be assessed using a non-absorbable marker like carmine red.
-
-
Data Analysis: Compare the diarrhea scores, body weight changes, and transit times between the groups.
-
Strategy 2: Dose and Formulation Optimization
If possible, experimenting with a lower dose of this compound or a different formulation (if available) might reduce the severity of the gastrointestinal side effects.
Signaling Pathway Diagrams
BCR-ABL On-Target Signaling Pathway
Caption: On-target signaling pathways of this compound.
Potential Off-Target Signaling
Caption: Potential off-target signaling pathways of Flumatinib.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. [Clinical Efficacy and Safety of Flumatinib in the Treatment of Patients with Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrine inhibits BCR/ABL mediated ERK/MAPK pathway in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Current practices and Prospects for Standardization of the Hematopoietic Colony-Forming-Unit (CFU) assay: A Report by the Cellular Therapy Team of the Biomedical Excellence for Safer Transfusion (BEST) Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Imatinib mesylate plus G-CSF therapy for chronic myelogenous leukemia in the blastic crisis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ONS 44th Annual Congress [ons.confex.com]
- 20. Development of an Early-Warning Model for Predicting the Capecitabine-Induced Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flumatinib Mesylate Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Flumatinib Mesylate dosage to reduce toxicity during pre-clinical and clinical research.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Question: My cell cultures treated with this compound show a significant decrease in viability, even at concentrations expected to be therapeutic. How can I troubleshoot this?
Answer:
High cytotoxicity in cell culture can be due to several factors. Here is a step-by-step troubleshooting workflow:
-
Verify Drug Concentration: Ensure the stock solution of this compound was prepared correctly and that the final concentrations in your assay are accurate. Serial dilution errors are a common source of variability.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to tyrosine kinase inhibitors (TKIs). Consider performing a dose-response curve with a wider range of concentrations to determine the specific IC50 (half-maximal inhibitory concentration) for your cell line.
-
Assay-Specific Toxicity: The chosen viability assay itself might be affected by the compound. For example, some compounds can interfere with the metabolic assays like the MTT assay. Consider using a different viability assay, such as a trypan blue exclusion assay or a cell counting method, to confirm the results.
-
Culture Conditions: Ensure optimal cell culture conditions, including media, supplements, and incubator parameters (CO2, temperature, humidity). Suboptimal conditions can sensitize cells to drug-induced toxicity.
Here is a logical workflow for troubleshooting unexpected cytotoxicity:
Technical Support Center: Investigating Acquired Resistance to Flumatinib Mesylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and understanding the mechanisms of acquired resistance to Flumatinib Mesylate. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to Flumatinib?
Acquired resistance to Flumatinib, a second-generation tyrosine kinase inhibitor (TKI), can be broadly categorized into two main types: BCR-ABL1-dependent and BCR-ABL1-independent mechanisms.
-
BCR-ABL1-Dependent Resistance: This primarily involves the acquisition of point mutations within the ABL1 kinase domain of the BCR-ABL1 fusion protein. These mutations can interfere with Flumatinib binding, thereby reducing its inhibitory effect. While Flumatinib is effective against many mutations that confer resistance to Imatinib, certain mutations can still lead to resistance.[1][2][3]
-
BCR-ABL1-Independent Resistance: In this scenario, cancer cells activate alternative signaling pathways to bypass the inhibition of BCR-ABL1. This allows for continued cell proliferation and survival despite the presence of Flumatinib. Key identified pathways include the hyperactivation of the EGFR/ERK/STAT3 signaling pathway.[4][5] Other contributing factors include enhanced autophagy and increased expression of drug efflux pumps like P-glycoprotein (P-gp), ABCC1, and ABCC4, which actively remove the drug from the cell.[4][5]
Q2: Which specific BCR-ABL1 kinase domain mutations have been associated with Flumatinib resistance?
Several mutations in the BCR-ABL1 kinase domain have been identified in patients who developed resistance to Flumatinib. These include E279K, E459K, M351T, and F317L.[6] Additionally, the F359V/C mutation is another clinically relevant mutation that can impact the efficacy of TKIs.[1][7] It is crucial to perform sequencing analysis of the BCR-ABL1 kinase domain in patients who show signs of resistance to guide further treatment strategies.
Q3: What is the role of drug efflux pumps in Flumatinib resistance?
Drug efflux pumps are membrane transport proteins that can actively extrude drugs from cancer cells, thereby reducing the intracellular concentration of the therapeutic agent to sub-lethal levels. In the context of Flumatinib resistance, the overexpression of P-glycoprotein (P-gp), multidrug resistance protein 1 (MRP1 or ABCC1), and ABCC4 has been observed in resistant cell lines.[4][5] This increased expression leads to a more efficient removal of Flumatinib from the cell, contributing to the resistant phenotype.
Q4: How does the activation of alternative signaling pathways contribute to resistance?
Cancer cells can develop resistance by activating signaling pathways that promote survival and proliferation independently of BCR-ABL1 activity.[8] In Flumatinib-resistant cells, the hyperactivation of the EGFR/ERK/STAT3 pathway has been identified as a pivotal mechanism.[4][5] This means that even when BCR-ABL1 is effectively inhibited by Flumatinib, these alternative pathways can take over and continue to drive cancer cell growth.
Troubleshooting Guides
Cell Viability and Drug Sensitivity Assays (e.g., MTT, MTS)
Q: My IC50 values for Flumatinib are inconsistent across experiments. What could be the cause?
A: Inconsistent IC50 values can arise from several factors:
-
Cell Seeding Density: Ensure that a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the final readout. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
Reagent Preparation and Storage: Prepare fresh drug dilutions for each experiment. Flumatinib, like many small molecules, can degrade over time, especially when stored in solution. Ensure proper storage of stock solutions as recommended by the manufacturer.
-
Incubation Time: The duration of drug exposure is critical. Use a consistent incubation time for all experiments. For establishing resistance, a prolonged exposure to gradually increasing drug concentrations is typically required.
-
Metabolic Activity of Cells: The metabolic rate of cells can influence the results of tetrazolium-based assays (MTT, MTS). Ensure that cells are in the logarithmic growth phase and are healthy at the start of the experiment. High background absorbance in the medium control could indicate issues with the medium components.[9]
-
Solubilization Step (MTT assay): For MTT assays, ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of variability.
Q: The fluorescent or colorimetric signal in my viability assay is very low, even in the untreated control wells.
A: A low signal can be due to:
-
Low Cell Number: The number of cells seeded may be too low for the sensitivity of the assay. Consider increasing the cell seeding density. Luminescence-based assays, like those measuring ATP levels, are generally more sensitive than colorimetric assays and can detect fewer cells.[10]
-
Suboptimal Assay Conditions: The incubation time with the assay reagent may be too short. Optimize the incubation period to allow for sufficient signal generation without causing toxicity.
-
Reagent Instability: Ensure that the viability assay reagents are not expired and have been stored correctly.
Western Blotting for Signaling Pathway Analysis
Q: I am not detecting a clear difference in the phosphorylation of EGFR, ERK, or STAT3 between my sensitive and resistant cells.
A: This could be due to several reasons:
-
Suboptimal Antibody Concentration: The dilutions of your primary and secondary antibodies may need optimization. Perform an antibody titration to find the optimal concentration that yields a strong signal with low background.
-
Protein Extraction and Handling: Ensure that protein lysates are prepared quickly on ice and contain phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin, α-tubulin) to ensure equal protein loading across all lanes. Quantify the bands and normalize the phosphorylation signal to the total protein and the loading control.
-
Serum Starvation: To observe clear differences in signaling pathway activation upon stimulation, it may be necessary to serum-starve the cells for a few hours before treatment.
Q: My Western blot bands for phosphorylated proteins are weak or absent.
A: To improve the detection of phosphorylated proteins:
-
Use Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins.
-
Antibody Incubation: Incubate the primary antibody overnight at 4°C to enhance the signal.
-
Blocking Buffer: For phospho-antibodies, blocking with 5% w/v Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk, as milk contains phosphoproteins that can increase background.[11]
BCR-ABL1 Kinase Domain Mutation Analysis
Q: Sanger sequencing of the BCR-ABL1 kinase domain from my resistant cell line did not reveal any mutations. Does this mean resistance is BCR-ABL1-independent?
A: Not necessarily. While it is possible that the resistance mechanism is independent of BCR-ABL1 mutations, there are other factors to consider:
-
Low Abundance Mutations: Sanger sequencing has a sensitivity limit and may not detect mutations present in less than 15-20% of the cell population.[12] Your resistant cell line may be polyclonal, with a sub-population of cells harboring a mutation that is below the detection limit of Sanger sequencing.
-
Alternative Sequencing Methods: Consider using more sensitive techniques like next-generation sequencing (NGS) or ultra-deep sequencing to detect low-frequency mutations.[13]
-
BCR-ABL1 Overexpression: Resistance can also be driven by the overexpression of the BCR-ABL1 protein, which would not be detected by sequencing the kinase domain.[2] Assess the BCR-ABL1 protein levels by Western blot or mRNA levels by qRT-PCR.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Flumatinib against Sensitive and Resistant Cells
| Cell Line | Drug | IC50 (nM) | Reference |
| K562 (Parental) | Flumatinib | Data not available in provided search results | |
| K562/FLM (Resistant) | Flumatinib | Data not available in provided search results | [4] |
| 32D-KIT-WT | Flumatinib | 665.5 | [14] |
| 32D-KIT-Y823D | Flumatinib | Data not available in provided search results | [14] |
| K562 (Parental) | Imatinib | Data not available in provided search results | |
| K562/FLM (Resistant) | Imatinib | Data not available in provided search results | [4] |
Note: Specific IC50 values for Flumatinib in K562 and K562/FLM cells were not provided in the search results. Researchers would need to determine these experimentally.
Table 2: BCR-ABL1 Kinase Domain Mutations Associated with Flumatinib Resistance
| Mutation | Frequency in Resistant Patients | Reference |
| E279K | 1 out of 144 patients (0.7%) | [6] |
| E459K | 1 out of 144 patients (0.7%) | [6] |
| M351T | 1 out of 144 patients (0.7%) | [6] |
| F317L | 2 out of 144 patients (1.4%) | [6] |
| F359V/C | Case reports, frequency not specified | [1][7] |
Experimental Protocols
Generation of a Flumatinib-Resistant Cell Line (K562/FLM)
This protocol is based on the method described for establishing the K562/FLM cell line.[4][5]
-
Cell Culture: Culture the human chronic myeloid leukemia cell line K562 in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Initial Drug Exposure: Begin by exposing the parental K562 cells to a low concentration of this compound (e.g., starting at the IC20 concentration determined from a preliminary cell viability assay).
-
Dose Escalation: Gradually increase the concentration of Flumatinib in the culture medium over a period of several months. The increments should be small enough to allow the cells to adapt. Monitor cell viability regularly.
-
Selection of Resistant Population: A resistant cell population will emerge that can proliferate in the presence of a high concentration of Flumatinib (e.g., a concentration that is lethal to the parental K562 cells).
-
Characterization of Resistant Cells: Once a stable resistant cell line (e.g., K562/FLM) is established, characterize its phenotype by:
-
Determining the IC50 of Flumatinib and comparing it to the parental cell line.
-
Assessing for cross-resistance to other TKIs like Imatinib.
-
Analyzing the expression of drug efflux pumps and key signaling proteins.
-
Sequencing the BCR-ABL1 kinase domain to check for mutations.
-
Western Blotting for Analysis of Signaling Pathways
This protocol provides a general framework for analyzing protein expression and phosphorylation.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-P-gp, anti-GAPDH) diluted in the appropriate blocking buffer overnight at 4°C with gentle shaking.[11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
BCR-ABL1 Kinase Domain Sequencing
This protocol outlines the general steps for identifying mutations in the BCR-ABL1 kinase domain.
-
RNA Extraction: Extract total RNA from the cell lines or patient samples using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Amplify the BCR-ABL1 kinase domain from the cDNA using specific primers that flank the region of interest.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing:
-
Perform cycle sequencing using the purified PCR product as a template and a sequencing primer.
-
Analyze the sequencing products on a capillary electrophoresis-based genetic analyzer.
-
Align the resulting sequence with a reference BCR-ABL1 sequence to identify any mutations.
-
-
Next-Generation Sequencing (for higher sensitivity):
-
Prepare a sequencing library from the PCR amplicons.
-
Perform high-throughput sequencing on an NGS platform.
-
Analyze the sequencing data using bioinformatics tools to identify and quantify mutations, including those at low frequencies.
-
Visualizations
Caption: Signaling pathways implicated in acquired resistance to Flumatinib.
Caption: Experimental workflow for investigating Flumatinib resistance.
References
- 1. Efficacy of Flumatinib in CML Patients with F359V/C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming flumatinib resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming flumatinib resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. efficacy-of-flumatinib-in-cml-patients-with-f359v-c-mutation - Ask this paper | Bohrium [bohrium.com]
- 8. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. m.youtube.com [m.youtube.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cda-amc.ca [cda-amc.ca]
- 14. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Common Adverse Events of Flumatinib Mesylate in Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing common adverse events associated with Flumatinib Mesylate in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with this compound in clinical trials?
A1: Based on clinical studies, the most frequently reported adverse events associated with this compound are hematological toxicities (including thrombocytopenia, neutropenia, and anemia), gastrointestinal events (primarily diarrhea), and elevations in liver function tests.[1][2][3][4][5]
Q2: What is the general approach to managing adverse events during a clinical study with this compound?
A2: The management strategy for adverse events typically involves dose modification (interruption or reduction) of this compound and symptomatic treatment.[6] The specific approach depends on the type and severity (grade) of the adverse event. Close monitoring of patients is crucial for early detection and management.
Q3: Are there any specific patient populations that are more at risk for certain adverse events with this compound?
A3: While data specific to this compound is still emerging, for tyrosine kinase inhibitors (TKIs) in general, patients with pre-existing comorbidities may be at a higher risk for certain adverse events. For example, patients with a history of liver or kidney issues should be monitored closely.[7][8]
Troubleshooting Guides
Management of Hematological Adverse Events
Hematological toxicities, such as thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia (low red blood cell count), are common with this compound and other BCR-ABL tyrosine kinase inhibitors.[1][2][4]
Troubleshooting Steps:
-
Monitoring: Perform complete blood counts (CBCs) weekly for the first month of treatment and then as clinically indicated.[9]
-
Grading: Grade hematological toxicities according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Management:
-
Grade 1-2: Continue this compound at the current dose and monitor CBCs more frequently.
-
Grade 3-4: Interrupt this compound treatment. Once the toxicity has resolved to Grade 1 or baseline, treatment can be resumed, potentially at a reduced dose. For severe and persistent hematological toxicity, discontinuation of the drug may be necessary.[3][6] The use of growth factors like granulocyte colony-stimulating factor (G-CSF) for neutropenia may be considered in some cases to allow for continued treatment.[6]
-
Quantitative Data Summary: Incidence of Hematological Adverse Events
| Adverse Event | Grade 3/4 Incidence (Study 1)[3] | Grade 3/4 Incidence (Study 2)[4] |
| Leukopenia | 13.3% | - |
| Thrombocytopenia | 20.0% | Grade III: 8.3% |
| Anemia | 3.3% | - |
| Myelosuppression | - | Grade IV: 75.0% |
Experimental Protocol: Management of Grade 3/4 Neutropenia
-
Patient Identification: Identify patients with an absolute neutrophil count (ANC) falling into the Grade 3 (<1.0 to 0.5 x 109/L) or Grade 4 (<0.5 x 109/L) range based on routine CBC monitoring.
-
Treatment Interruption: Immediately interrupt this compound therapy.
-
Monitoring: Monitor CBCs every 2-3 days until the ANC recovers to ≥1.5 x 109/L (Grade ≤1).
-
Supportive Care: Consider the administration of G-CSF if clinically indicated, particularly in cases of febrile neutropenia or prolonged recovery.
-
Dose Re-initiation:
-
Once ANC is ≥1.5 x 109/L, resume this compound at a reduced dose level (e.g., if the initial dose was 600mg/day, reduce to 400mg/day).
-
If Grade 3/4 neutropenia recurs at the reduced dose, consider a further dose reduction or permanent discontinuation of the study drug.
-
Logical Workflow for Managing Hematological Toxicity
Caption: Workflow for managing hematological toxicity.
Management of Gastrointestinal Adverse Events (Diarrhea)
Diarrhea is a common non-hematological adverse event with this compound.[2][3][5]
Troubleshooting Steps:
-
Patient Education: Advise patients to report the onset of diarrhea promptly.
-
Dietary Modification: Recommend avoiding greasy, spicy, and high-fiber foods and ensuring adequate hydration.[10][11]
-
Pharmacologic Management:
-
Grade 1: Initiate over-the-counter anti-diarrheal medication (e.g., loperamide) at the first sign of loose stools.
-
Grade 2-3: If diarrhea persists or worsens, increase the dose of loperamide as per guidelines. For Grade 3 diarrhea, this compound should be interrupted.[12]
-
Grade 4: This is a medical emergency requiring immediate interruption of the study drug and hospitalization for intravenous hydration and supportive care.
-
Quantitative Data Summary: Incidence of Diarrhea
| Study | Incidence of Diarrhea (All Grades) | Grade 3 Incidence |
| Study 1[3] | 10.0% | Not specified |
| Study 2[2] | - | 1 patient |
| FESTnd Study[5] | More frequent with Flumatinib vs. Imatinib | Not specified |
Experimental Protocol: Management of Grade 3 Diarrhea
-
Patient Assessment: Identify patients with a Grade 3 increase in stool frequency (≥7 stools above baseline per day), incontinence, or hospitalization indicated.
-
Treatment Interruption: Immediately interrupt this compound treatment.
-
Medical Management:
-
Administer high-dose loperamide (e.g., 4 mg initially, followed by 2 mg every 2-4 hours).
-
Ensure aggressive oral rehydration with electrolyte-rich fluids.
-
If oral intake is insufficient or symptoms are severe, consider hospitalization for intravenous fluids and electrolyte replacement.
-
-
Monitoring: Monitor stool frequency and consistency, hydration status, and serum electrolytes daily.
-
Dose Re-initiation:
-
Once diarrhea resolves to Grade ≤1, this compound can be resumed at a reduced dose.
-
If Grade 3 diarrhea recurs, consider permanent discontinuation of the study drug.
-
Logical Workflow for Managing Diarrhea
Caption: Workflow for managing TKI-induced diarrhea.
Management of Liver Function Abnormalities
Elevated liver enzymes (alanine aminotransferase [ALT] and aspartate aminotransferase [AST]) have been observed in patients treated with this compound.[2][3][5]
Troubleshooting Steps:
-
Monitoring: Monitor liver function tests (LFTs) at baseline, monthly for the first three months, and then periodically as clinically indicated.[13]
-
Evaluation: In case of elevated LFTs, rule out other causes of liver injury (e.g., viral hepatitis, alcohol, concomitant medications).[14]
-
Management:
-
Grade 1: Continue this compound with more frequent LFT monitoring.
-
Grade 2: Consider dose reduction and monitor LFTs closely.
-
Quantitative Data Summary: Incidence of Abnormal Liver Function
| Study | Incidence of Abnormal Liver Function |
| Study 1[3] | 20.0% (mostly Grade 1-2) |
| FESTnd Study[5] | More frequent with Flumatinib vs. Imatinib |
Experimental Protocol: Management of Grade 3 ALT/AST Elevation
-
Patient Identification: Identify patients with ALT or AST >5.0 to 20.0 x the upper limit of normal (ULN).
-
Treatment Interruption: Immediately interrupt this compound therapy.
-
Diagnostic Workup:
-
Repeat LFTs within 48-72 hours to confirm the elevation.
-
Perform a thorough medication review to identify other potential hepatotoxic agents.
-
Screen for viral hepatitis (Hepatitis A, B, C) and other potential causes of liver injury.
-
Consider abdominal ultrasound to rule out biliary obstruction.[14]
-
-
Monitoring: Monitor LFTs every 2-3 days until the values start to decline, then weekly until they return to Grade ≤1.
-
Dose Re-initiation:
-
Once LFTs have recovered to Grade ≤1, this compound may be re-initiated at a reduced dose.
-
If Grade 3 or higher hepatotoxicity recurs, permanent discontinuation of the study drug is recommended.
-
Signaling Pathway: Potential Mechanism of TKI-Induced Hepatotoxicity
Caption: TKI-induced mitochondrial dysfunction and hepatotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Clinical Efficacy and Safety of Flumatinib in the Treatment of Patients with Newly Diagnosed Chronic Myeloid Leukemia in Chronic Phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic and clinical study of efficacy and adverse effects of flumatinib in Ph+ ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flumatinib versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.fredhutch.org [research.fredhutch.org]
- 7. Severe tyrosine-kinase inhibitor induced liver injury in metastatic renal cell carcinoma patients: two case reports assessed for causality using the updated RUCAM and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCR-ABL tyrosine kinase inhibitor (TKI)-induced nephropathy: An under-recognized phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Sunitinib induced hepatotoxicity in L02 cells via ROS-MAPKs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the side effects of this compound? [synapse.patsnap.com]
- 14. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 15. merck.com [merck.com]
Flumatinib Mesylate Drug Interactions: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug-drug interactions with Flumatinib Mesylate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are designing a clinical trial for this compound. What are the primary drug interaction pathways we should be concerned about?
A: Your primary concern should be drugs that modulate the activity of Cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP2C8.[1][2] Flumatinib is primarily metabolized by these enzymes.[1] Therefore, co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter Flumatinib plasma concentrations, potentially leading to increased toxicity or reduced efficacy.
Troubleshooting Unexpected Clinical Observations:
-
Higher than expected toxicity (e.g., myelosuppression, hepatotoxicity): Investigate concomitant medications for strong or moderate CYP3A4 inhibitors. Examples include ketoconazole, ritonavir, erythromycin, cyclosporine, and voriconazole.[1]
-
Lower than expected efficacy: Screen for the concurrent use of strong CYP3A4 inducers such as rifampin, phenytoin, and St. John's Wort. These can accelerate Flumatinib metabolism, lowering its systemic exposure.
Q2: Are there any non-CYP mediated drug interactions we should consider?
A: Yes. While CYP-mediated interactions are the most well-documented, you should also consider potential interactions with drugs that can prolong the QT interval. Although specific clinical data for Flumatinib is limited, many tyrosine kinase inhibitors (TKIs) have been associated with QTc interval prolongation.[3][4][5][6][7] Co-administration with other QT-prolonging drugs could have an additive effect, increasing the risk of cardiac arrhythmias.
Experimental Pointer:
-
In your clinical trial protocol, include baseline and periodic electrocardiogram (ECG) monitoring, especially if co-administration with other QT-prolonging drugs is anticipated.
Q3: We are observing significant variability in Flumatinib plasma levels in our animal studies despite consistent dosing. What could be the cause?
A: Several factors could contribute to this variability. One key aspect to investigate is the diet of the animals. The bioavailability of Flumatinib can be significantly influenced by food. For instance, a high-fat diet has been shown to increase the bioavailability of both Flumatinib and its active metabolite, M1.[8]
Troubleshooting Inconsistent Pre-clinical Data:
-
Standardize feeding protocols: Ensure that all animals in your study are on a consistent diet and that the timing of drug administration relative to feeding is the same for all subjects.
-
Vehicle effects: The formulation and vehicle used for oral administration can also impact absorption and bioavailability. Ensure consistency across all experimental groups.
Quantitative Data on Flumatinib Drug Interactions
The following table summarizes available quantitative data from in vitro and preclinical studies on Flumatinib drug interactions. Note that human clinical data is limited.
| Interacting Agent | Study Type | System | Parameter | Result | Reference |
| Isavuconazole (CYP3A4 Inhibitor) | In Vitro | Human Liver Microsomes (HLM) | IC50 | 6.66 µM | [9] |
| Isavuconazole (CYP3A4 Inhibitor) | In Vitro | Rat Liver Microsomes (RLM) | IC50 | 0.62 µM | [9] |
| Isavuconazole (CYP3A4 Inhibitor) | In Vitro | Recombinant Human CYP3A4 | IC50 | 2.90 µM | [9] |
| Erythromycin (CYP3A4 Inhibitor) | In Vivo | Rats | Plasma Concentration | Increased | [1] |
| Erythromycin (CYP3A4 Inhibitor) | In Vivo | Rats | Systemic Exposure (AUC) | Increased | [1] |
| Cyclosporine (CYP3A4 Inhibitor) | In Vivo | Rats | Plasma Concentration | Increased | [1] |
| Cyclosporine (CYP3A4 Inhibitor) | In Vivo | Rats | Systemic Exposure (AUC) | Increased | [1] |
Experimental Protocols
1. In Vitro CYP3A4 Inhibition Assay for Flumatinib
This protocol provides a general framework for assessing the potential of a test compound to inhibit Flumatinib metabolism mediated by CYP3A4 in human liver microsomes.
Methodology:
-
Prepare Reagents:
-
Human Liver Microsomes (HLM)
-
Flumatinib stock solution
-
Test compound stock solution (potential inhibitor)
-
NADPH regenerating system
-
Positive control inhibitor (e.g., Ketoconazole)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
-
Incubation:
-
Pre-incubate HLMs, Flumatinib, and the test compound (at various concentrations) in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining concentration of Flumatinib and/or the formation of its metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of Flumatinib metabolism at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of Flumatinib metabolism).
-
2. In Vivo Drug Interaction Study in an Animal Model (Rats)
This protocol outlines a general design for an in vivo study to evaluate the effect of a potential interacting drug on the pharmacokinetics of Flumatinib in rats.
Methodology:
-
Animal Model:
-
Select a suitable rat strain (e.g., Sprague-Dawley).
-
Acclimatize the animals to the housing conditions.
-
-
Study Design:
-
Divide the animals into two groups: a control group receiving Flumatinib alone and a treatment group receiving Flumatinib co-administered with the potential interacting drug.
-
Administer Flumatinib orally at a predetermined dose.
-
Administer the interacting drug (inhibitor or inducer) for a specified duration before and/or concurrently with Flumatinib administration.
-
-
Pharmacokinetic Sampling:
-
Collect blood samples at various time points post-Flumatinib administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma.
-
-
Bioanalysis:
-
Analyze the plasma samples for Flumatinib concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters for both groups, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
-
Compare the pharmacokinetic parameters between the control and treatment groups to assess the impact of the co-administered drug.
-
Visualizations
Caption: Metabolic pathway of Flumatinib and points of drug interaction.
Caption: Workflow for investigating Flumatinib drug-drug interactions.
Caption: Logic of potential additive QT prolongation with Flumatinib.
References
- 1. Metabolic interactions between flumatinib and the CYP3A4 inhibitors erythromycin, cyclosporine, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Risk of QTc interval prolongation among cancer patients treated with tyrosine kinase inhibitors. - ASCO [asco.org]
- 5. Frontiers | Tyrosine Kinase Inhibitors-Induced Arrhythmias: From Molecular Mechanisms, Pharmacokinetics to Therapeutic Strategies [frontiersin.org]
- 6. Incidence and relevance of QTc-interval prolongation caused by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Risk of QTc prolongation among cancer patients treated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficacy of Flumatinib Mesylate with Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Flumatinib Mesylate in combination therapies.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during in vitro and preclinical experiments with this compound combination therapies.
FAQs
-
Q1: We are not observing the expected synergistic effect between this compound and our combination agent. What are the potential reasons?
-
A1: Several factors could contribute to a lack of synergy. Consider the following:
-
Cell Line Specificity: The synergistic effect of a drug combination can be highly dependent on the genetic background of the cancer cells. Ensure the chosen cell line possesses the relevant signaling pathways that are being targeted by both agents.
-
Drug Concentrations: The concentration of each drug is critical. A full dose-response matrix is recommended to identify the optimal concentrations for synergy. It's possible that the concentrations tested are outside the synergistic range.
-
Scheduling and Duration of Treatment: The order and duration of drug administration can significantly impact the outcome. Concurrent and sequential treatment schedules should be tested. For example, pre-treating with one agent might sensitize the cells to the second agent.
-
Mechanism of Action: If the two drugs target the same pathway or have overlapping downstream effects, an additive effect might be more likely than a synergistic one. Consider combining drugs with non-overlapping mechanisms of action.
-
Drug Stability and Activity: Verify the stability and activity of both compounds in your experimental setup. Degradation of one or both agents can lead to misleading results.
-
Experimental Error: Ensure accurate pipetting and cell plating. High variability in your replicates can mask a true synergistic effect.
-
-
-
Q2: We are observing antagonism between this compound and our combination agent. What could be the underlying mechanism?
-
A2: Drug antagonism, while less common than synergy or additivity, can occur. Potential mechanisms include:
-
Competing Mechanisms: The two drugs may have opposing effects on a critical cellular process. For instance, one drug might induce cell cycle arrest while the other promotes apoptosis, and the timing of these effects could lead to antagonism.
-
Drug-Drug Interactions: One drug might interfere with the uptake, metabolism, or efflux of the other. For example, one compound could be a potent inducer of efflux pumps like P-glycoprotein, reducing the intracellular concentration of the other drug.
-
Signaling Pathway Feedback Loops: Inhibition of one pathway by this compound might lead to the compensatory activation of a parallel survival pathway that is further enhanced by the second drug. A thorough understanding of the signaling networks in your model system is crucial.[1]
-
-
-
Q3: Our cells are developing resistance to the this compound combination therapy. What are the known resistance mechanisms?
-
A3: Resistance to this compound, similar to other tyrosine kinase inhibitors, can arise through various mechanisms. In combination therapy, resistance can be even more complex. Key mechanisms include:
-
BCR-ABL Mutations: While Flumatinib is effective against many imatinib-resistant mutations, certain mutations in the BCR-ABL kinase domain can still confer resistance.[2]
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), ABCC1, and ABCC4, can reduce the intracellular concentration of this compound and/or the combination agent.[3]
-
Activation of Alternative Signaling Pathways: Cancer cells can bypass the inhibition of the primary target by activating alternative survival pathways. For Flumatinib, resistance has been associated with the hyperactivation of the EGFR/ERK/STAT3 signaling pathway.[3]
-
Enhanced Autophagy: Autophagy can act as a pro-survival mechanism for cancer cells under the stress of drug treatment, allowing them to evade drug-induced cytotoxicity.[3]
-
-
-
Q4: What are some general tips for designing robust in vitro drug combination experiments with this compound?
-
A4: To ensure reliable and reproducible results, consider the following:
-
Appropriate Controls: Include untreated controls, and single-agent controls for each drug at all tested concentrations.
-
Dose-Response Matrix: Test a range of concentrations for both drugs, typically spanning from well below to well above their individual IC50 values.
-
Replicates: Use technical and biological replicates to ensure the statistical significance of your findings.
-
Quantitative Analysis of Synergy: Utilize methods like the Combination Index (CI) by Chou-Talalay to quantitatively assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Multiple Assay Readouts: Do not rely on a single assay. Combine viability assays (e.g., MTT, CellTiter-Glo) with apoptosis assays (e.g., caspase activity, Annexin V staining) and cell cycle analysis to get a comprehensive picture of the combination's effect.
-
-
Data Presentation
Table 1: Preclinical Efficacy of this compound in Combination with Ivermectin
| Cell Line | Drug | IC50 (72h) | Resistance Factor |
| K562 (Parental) | Flumatinib | 2.64 nM | N/A |
| K562/FLM (Flumatinib-Resistant) | Flumatinib | 58.69 nM | 22.2 |
| K562/FLM (Flumatinib-Resistant) | Imatinib | >10 µM | Cross-resistant |
| K562/FLM (Flumatinib-Resistant) | Doxorubicin | >10 µM | Cross-resistant |
Data from a study on overcoming Flumatinib resistance.[3]
Table 2: Clinical Efficacy of this compound in Combination with Chemotherapy for Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)
| Treatment Group | Endpoint | Within 1 Month | Within 3 Months |
| Flumatinib + Chemotherapy | Complete Remission (CR) Rate | 95% | 100% |
| Major Molecular Response (MMR) Rate | 5% | 5% | |
| Minimal Residual Disease (MRD) Negativity Rate | 50% | 90% | |
| Complete Molecular Response (CMR) Rate | N/A | 75% | |
| Dasatinib + Chemotherapy | Complete Remission (CR) Rate | 91.3% | 100% |
| Major Molecular Response (MMR) Rate | 4.4% | 4.4% | |
| Minimal Residual Disease (MRD) Negativity Rate | 26.1% | 56.5% | |
| Complete Molecular Response (CMR) Rate | N/A | 46.2% |
Data from a comparative study in adult patients with newly diagnosed Ph+ ALL.[4]
Table 3: Clinical Trial Outcomes of this compound in Combination with Chemotherapy in a Phase II Study for Newly Diagnosed Ph+ ALL
| Endpoint | Result (N=44) |
| Complete Remission (CR) at the end of induction | 93.2% (41/44) |
| MRD Negativity (<0.01%) at the end of induction | 65.9% (27/41) |
| MRD Negativity (<0.01%) at 3 months | 76.9% (30/39) |
| Complete Molecular Response (CMR) at the end of induction | 35% (14/40) |
| Complete Molecular Response (CMR) at 3 months | 50% (19/38) |
| Estimated 1-year Progression-Free Survival (PFS) | 79.9% |
| Estimated 1-year Overall Survival (OS) | 90.3% |
Data from the RJ-ALL2020.2A Trial.[5]
Table 4: Clinical Outcomes of this compound with Chemotherapy and Autologous Hematopoietic Cell Transplantation (auto-HSCT) in Ph+ ALL
| Endpoint | Result (N=8) |
| Clinical Remission after Chemotherapy | 100% |
| Patients receiving auto-HSCT in Major Molecular Response (MMR) | 50% (4/8) |
| Relapse following auto-HSCT | 12.5% (1/8) |
| 1-year Overall Survival (OS) Rate | 75% |
Data from a clinical study on the combination of Flumatinib, chemotherapy, and auto-HSCT.[6]
Experimental Protocols
1. In Vitro Synergy Assessment using the Combination Index (CI) Method
This protocol outlines the general steps for determining the synergistic, additive, or antagonistic effect of this compound in combination with another drug using the Chou-Talalay Combination Index (CI) method.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in an appropriate solvent)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Single-Agent Dose-Response:
-
Prepare serial dilutions of this compound and the combination drug separately.
-
Treat the cells with a range of concentrations of each drug alone to determine their individual IC50 values (the concentration that inhibits 50% of cell growth).
-
-
Combination Treatment:
-
Prepare serial dilutions of both drugs.
-
Treat the cells with the drugs in combination at a constant ratio (e.g., based on the ratio of their IC50 values) or in a matrix format with varying concentrations of both drugs.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
-
2. Western Blot Analysis of Signaling Pathway Modulation
This protocol describes how to assess the effect of a this compound combination on key signaling proteins.
-
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-EGFR, phospho-ERK, phospho-STAT3, LC3B, p62) and loading controls (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Methodology:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for synergy assessment.
Caption: Flumatinib resistance and Ivermectin's mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Overcoming flumatinib resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy and safety of flumatinib versus dasatinib combined with multi-drug chemotherapy in adults with Philadelphia-positive acute lymphoblastic leukemia | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 5. ashpublications.org [ashpublications.org]
- 6. Clinical Study on this compound Combined with Chemotherapy Followed by Autologous Hematopoietic Cell Transplantation in Philadelphia Chromosome-positive Acute Lymphoblastic Leukemia [dr.clintile.com]
Validation & Comparative
A Head-to-Head Comparison: Flumatinib Mesylate Versus Imatinib in the Treatment of Newly Diagnosed Chronic Myeloid Leukemia
A comprehensive analysis of the efficacy, safety, and underlying mechanisms of Flumatinib Mesylate and Imatinib for the first-line treatment of chronic phase chronic myeloid leukemia (CML), supported by data from the pivotal Phase III FESTnd clinical trial and other research.
This guide provides a detailed comparison of this compound and Imatinib, two tyrosine kinase inhibitors (TKIs) used in the management of newly diagnosed chronic myeloid leukemia (CML) in the chronic phase (CML-CP). It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the clinical data, experimental methodologies, and biological pathways associated with these therapies.
Executive Summary
Efficacy: A Quantitative Comparison
The clinical efficacy of Flumatinib and Imatinib has been rigorously evaluated, with molecular response rates serving as key endpoints. The data presented below is primarily from the FESTnd clinical trial, which directly compared the two drugs in a large patient cohort.
Molecular and Hematologic Response Rates
| Efficacy Endpoint | Flumatinib Mesylatea | Imatinibb | p-value | Citation |
| Early Molecular Response (EMR) at 3 months | 82.1% | 53.3% | <0.0001 | [1][2] |
| Major Molecular Response (MMR) at 6 months | 33.7% | 18.3% | 0.0006 | [1][2] |
| Major Molecular Response (MMR) at 12 months | 52.6% | 39.6% | 0.0102 | [1][2] |
| Molecular Response 4 (MR4) at 6 months | 8.7% | 3.6% | 0.0358 | [1][2] |
| Molecular Response 4 (MR4) at 9 months | 16.8% | 5.1% | 0.0002 | [1][2] |
| Molecular Response 4 (MR4) at 12 months | 23.0% | 11.7% | 0.0034 | [1][2] |
| Progression to Accelerated/Blast Phase at 12 months | 0 | 4 | - | [1][2] |
Safety and Tolerability Profile
Both Flumatinib and Imatinib are generally well-tolerated, though they present different adverse event profiles. The following table summarizes the frequency of common adverse events observed in the FESTnd trial.
| Adverse Event | This compound | Imatinib | Citation |
| Diarrhea | More Frequent | Less Frequent | [1][2] |
| Alanine Transaminase Elevation | More Frequent | Less Frequent | [1][2] |
| Edema | Less Frequent | More Frequent | [1][2] |
| Pain in Extremities | Less Frequent | More Frequent | [1][2] |
| Rash | Less Frequent | More Frequent | [1][2] |
| Neutropenia | Less Frequent | More Frequent | [1][2] |
| Anemia | Less Frequent | More Frequent | [1][2] |
| Hypophosphatemia | Less Frequent | More Frequent | [1][2] |
Mechanism of Action and Signaling Pathway
Both Flumatinib and Imatinib are potent inhibitors of the BCR-ABL1 tyrosine kinase, the constitutively active enzyme that drives the pathogenesis of CML. By blocking the ATP-binding site of the kinase, these drugs inhibit the autophosphorylation and activation of BCR-ABL1, thereby preventing the phosphorylation of its downstream substrates. This leads to the inhibition of several signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. The ultimate effect is the induction of apoptosis in BCR-ABL1-positive cells. Flumatinib has been shown to be a more potent inhibitor of the BCR-ABL1 tyrosine kinase than imatinib.[1]
Figure 1: BCR-ABL1 Signaling Pathway and Inhibition by Flumatinib and Imatinib.
Experimental Protocols
A clear understanding of the methodologies used in the clinical trials is essential for interpreting the results. Below are the detailed protocols for the key assessments performed in the FESTnd trial.
Molecular Response Assessment
Objective: To quantify the levels of BCR-ABL1 mRNA transcripts in peripheral blood to determine the depth of molecular response.
Methodology: Real-Time Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR)
-
Sample Collection and Preparation: Peripheral blood samples were collected from patients at baseline and at specified time points throughout the study (e.g., 3, 6, 9, and 12 months). Total RNA was extracted from the blood samples using a standardized protocol.
-
Reverse Transcription: The extracted RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA was then used as a template for qPCR amplification of both the BCR-ABL1 fusion gene and a control gene (typically ABL1). The amplification was performed using specific primers and fluorescently labeled probes.
-
Data Analysis and Reporting: The results were expressed as a ratio of BCR-ABL1 to the control gene transcripts and reported on the International Scale (IS). This standardization allows for the comparison of results across different laboratories.
-
Early Molecular Response (EMR): Defined as BCR-ABL1 transcripts ≤10% on the IS at 3 months.
-
Major Molecular Response (MMR): Defined as BCR-ABL1 transcripts ≤0.1% on the IS.
-
Molecular Response 4 (MR4): Defined as BCR-ABL1 transcripts ≤0.01% on the IS.
-
Hematologic Response Assessment
Objective: To evaluate the normalization of blood cell counts and the resolution of disease-related symptoms.
Methodology: Complete Blood Count (CBC) and Physical Examination
-
Complete Blood Count (CBC): Blood samples were analyzed to determine the white blood cell (WBC) count, platelet count, and the presence of immature myeloid cells.
-
Physical Examination: A physical examination was conducted to assess for signs of CML, such as an enlarged spleen (splenomegaly).
-
Definition of Complete Hematologic Response (CHR):
-
WBC count < 10 x 10⁹/L
-
Platelet count < 450 x 10⁹/L
-
No immature granulocytes (myelocytes, metamyelocytes, promyelocytes) in the peripheral blood
-
<5% basophils in the peripheral blood
-
Absence of palpable splenomegaly
-
Safety Assessment
Objective: To monitor and grade the adverse events experienced by patients during the trial.
Methodology: Common Terminology Criteria for Adverse Events (CTCAE)
-
Data Collection: All adverse events (AEs) reported by the patients or observed by the investigators were recorded throughout the study.
-
Grading: The severity of each AE was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The CTCAE provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE).
-
Causality Assessment: The relationship of each AE to the study drug was assessed by the investigator.
Clinical Trial Workflow: The FESTnd Study
The FESTnd study was a Phase III, randomized, open-label, multi-center trial designed to compare the efficacy and safety of Flumatinib versus Imatinib in newly diagnosed CML-CP patients.
Figure 2: Workflow of the FESTnd Phase III Clinical Trial.
Conclusion
References
Flumatinib Mesylate: A Potent Inhibitor of Clinically Relevant BCR-ABL1 Mutations
For Immediate Release
Flumatinib mesylate, a second-generation tyrosine kinase inhibitor (TKI), demonstrates significant potency against a wide range of BCR-ABL1 kinase domain mutations, including many that confer resistance to earlier generation TKIs such as imatinib. This guide provides a comparative analysis of Flumatinib's in vitro efficacy against various BCR-ABL1 mutants, alongside data for other commonly used TKIs, offering valuable insights for researchers and drug development professionals in the field of chronic myeloid leukemia (CML).
Comparative Efficacy Against BCR-ABL1 Mutations
Flumatinib has been shown to be a highly potent inhibitor of the wild-type BCR-ABL1 kinase and maintains significant activity against a panel of clinically important mutations. The following table summarizes the 50% inhibitory concentration (IC50) values of Flumatinib compared to imatinib, dasatinib, and nilotinib against various BCR-ABL1 mutations. The data is compiled from in vitro studies on Ba/F3 murine pro-B cells engineered to express human BCR-ABL1 with specific mutations.
| BCR-ABL1 Mutation | Flumatinib IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) |
| Wild-type | 1.6 | 30 | <1 | 20 |
| P-loop Mutations | ||||
| G250E | 2.5 | 120 | 2 | 35 |
| Q252H | 2.2 | 110 | 3 | 40 |
| Y253F | 2.8 | 150 | 2 | 30 |
| Y253H | 3.5 | 180 | 10 | 150 |
| E255K | 4.1 | 250 | 5 | 200 |
| E255V | 5.0 | 300 | 8 | 250 |
| Gatekeeper Mutation | ||||
| T315I | >1000 | >10000 | >200 | >3000 |
| Other Clinically Relevant Mutations | ||||
| M351T | 1.8 | 80 | <1 | 25 |
| F359V | 4.5 | 200 | 15 | 180 |
| H396P | 2.0 | 90 | 2 | 30 |
Data is synthesized from multiple preclinical studies. Absolute IC50 values may vary between different experiments and laboratories.
The BCR-ABL1 Signaling Pathway and TKI Inhibition
The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a number of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Tyrosine kinase inhibitors, including Flumatinib, exert their therapeutic effect by binding to the ATP-binding site of the BCR-ABL1 kinase domain, thereby blocking its activity and inhibiting downstream signaling.
Caption: The BCR-ABL1 signaling pathway and the inhibitory action of Flumatinib.
Experimental Protocols
The determination of IC50 values for tyrosine kinase inhibitors against BCR-ABL1 wild-type and mutant kinases is a critical step in preclinical drug development. A widely accepted method involves the use of the Ba/F3 murine pro-B cell line, which is dependent on interleukin-3 (IL-3) for survival.
Experimental Workflow for IC50 Determination
A Comparative Analysis of the Safety and Tolerability Profiles of Flumatinib Mesylate and Imatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and tolerability of Flumatinib Mesylate versus Imatinib, two tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML). This analysis is based on data from pivotal clinical trials and real-world studies, offering valuable insights for research and drug development.
Executive Summary
This compound, a second-generation BCR-ABL inhibitor, has demonstrated a distinct safety and tolerability profile compared to the first-generation inhibitor, Imatinib. While both drugs are effective in treating CML, the incidence and nature of adverse events differ. Notably, Flumatinib is associated with a higher frequency of certain gastrointestinal and liver-related adverse events, whereas Imatinib is more frequently linked to fluid retention, rash, and specific hematologic toxicities. Understanding these differences is crucial for patient management and the development of future TKIs.
Data Presentation: Quantitative Comparison of Adverse Events
The following tables summarize the incidence of common adverse events reported in key comparative studies of Flumatinib and Imatinib.
Table 1: Non-Hematologic Adverse Events of Special Interest
| Adverse Event | Flumatinib (All Grades) | Imatinib (All Grades) | Flumatinib (Grade 3/4) | Imatinib (Grade 3/4) |
| Diarrhea | More Frequent[1][2] | Less Frequent | Data not consistently reported | Data not consistently reported |
| Alanine Transaminase (ALT) Elevation | More Frequent[1][3] | Less Frequent | Data not consistently reported | Data not consistently reported |
| Edema | Less Frequent[1][3] | More Frequent | Data not consistently reported | Data not consistently reported |
| Rash | Less Frequent[1][3] | More Frequent | Data not consistently reported | Data not consistently reported |
| Pain in Extremities | Less Frequent[1] | More Frequent | Data not consistently reported | Data not consistently reported |
| Hypophosphatemia | Less Frequent[1] | More Frequent | Data not consistently reported | Data not consistently reported |
Table 2: Hematologic Adverse Events
| Adverse Event | Flumatinib (All Grades) | Imatinib (All Grades) | Flumatinib (Grade 3/4) | Imatinib (Grade 3/4) |
| Neutropenia | Less Frequent[1] | More Frequent | Slightly Lower Incidence (not statistically significant)[4] | Higher Incidence |
| Anemia | Less Frequent[1] | More Frequent | Data not consistently reported | Data not consistently reported |
Experimental Protocols
The data presented is primarily derived from randomized, open-label, multi-center clinical trials, with the FESTnd study (NCT02204644) being a key source.[1][2][5][6]
Study Design:
A representative study design for comparing Flumatinib and Imatinib is a randomized, parallel-group trial.
Patient Population:
Inclusion criteria typically include adult patients (≥18 years) with newly diagnosed Philadelphia chromosome-positive CML in the chronic phase (CML-CP).[7] Key exclusion criteria often include prior TKI therapy and the presence of specific mutations like T315I that confer resistance to these agents.[7]
Dosing Regimens:
-
This compound: 600 mg administered orally once daily.[1]
-
Imatinib: 400 mg administered orally once daily.[1]
Safety and Tolerability Assessment:
The assessment of safety and tolerability is a continuous process throughout the clinical trial.
-
Adverse Event (AE) Monitoring and Reporting: All AEs are recorded at each study visit. The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[3][8][9][10][11] This standardized system provides a scale from Grade 1 (mild) to Grade 5 (death).
-
Laboratory Tests: Hematological parameters (complete blood count with differential) and blood chemistry panels (including liver function tests like ALT and AST, and renal function tests) are monitored regularly.
-
Physical Examinations: Comprehensive physical examinations are conducted at baseline and at specified intervals during the study.
-
Electrocardiograms (ECGs): ECGs are performed to monitor for any cardiac-related adverse events.
Signaling Pathways
Both Flumatinib and Imatinib are tyrosine kinase inhibitors that target the BCR-ABL fusion protein, the hallmark of CML. However, their molecular interactions and potency can differ.
Imatinib Signaling Pathway Inhibition:
Imatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates. This blocks the signaling pathways that lead to uncontrolled cell proliferation and survival.
Flumatinib Signaling Pathway Inhibition:
Flumatinib, as a second-generation TKI, also targets the ATP-binding site of BCR-ABL. It is designed to have higher potency and selectivity against BCR-ABL than Imatinib.
Conclusion
The safety and tolerability profiles of this compound and Imatinib exhibit notable differences that are critical for clinical decision-making and future drug development. While Flumatinib offers a potent alternative to Imatinib, its association with increased diarrhea and liver enzyme elevation requires careful monitoring. Conversely, the higher incidence of edema, rash, and certain cytopenias with Imatinib necessitates a different set of management strategies. The data from comparative trials underscore the importance of a personalized approach to TKI therapy in CML, balancing efficacy with the individual patient's risk factors and comorbidities. Further research into the long-term safety profiles and the mechanisms underlying these differential adverse events will continue to refine the treatment landscape for CML.
References
- 1. A Phase II Study of Flumatinib Versus Imatinib to Treat Philadelphia Chromosome Positive Chronic Myelogenous Leukemia | MedPath [trial.medpath.com]
- 2. researchgate.net [researchgate.net]
- 3. clinician.com [clinician.com]
- 4. [Efficacy and Safety of Flumatinib and Imatinib as First-line Treatments for Newly-diagnosed Chronic Myeloid Leukemia in Chronic Phase: A Real-world Study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flumatinib versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Evaluating Efficacy and Safety of Flumatinib for Chronic Phase Chronic Myeloid Leukemia(CML-CP) Without Optimal Response (Warning,Failure) to Imatinib or Dasatinib | Clinical Research Trial Listing [centerwatch.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. ashpublications.org [ashpublications.org]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. dipg.org [dipg.org]
Flumatinib Mesylate: A Comparative Analysis of Cross-Resistance with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Flumatinib mesylate, a second-generation tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of chronic myeloid leukemia (CML), including in patients who have developed resistance to other TKIs.[1][2] This guide provides a comprehensive comparison of flumatinib's cross-resistance profile with other kinase inhibitors, supported by experimental data and detailed methodologies.
In Vitro Cross-Resistance Studies
An in vitro study successfully established a flumatinib-resistant CML cell line, K562/FLM, by exposing the parental K562 cell line to increasing concentrations of flumatinib.[1] This resistant cell line was then used to assess cross-resistance with other kinase inhibitors and chemotherapeutic agents.
Experimental Protocol: Establishment of Flumatinib-Resistant Cell Line (K562/FLM)
The K562/FLM cell line was developed by culturing the human CML K562 cell line in the presence of gradually increasing concentrations of this compound over a prolonged period. This method of concentration gradient induction allows for the selection and proliferation of cells that have developed mechanisms of resistance to the drug. The final stable resistant cell line, K562/FLM, was maintained in a culture medium containing 50 nM flumatinib.[1]
Experimental Protocol: Assessment of Cross-Resistance
Parental K562 and resistant K562/FLM cells were treated with a range of concentrations of various inhibitors, including flumatinib, imatinib, and doxorubicin, for 72 hours. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%, was determined for each compound in both cell lines. The resistance factor (RF) was then calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.[1]
Data Summary: IC50 and Resistance Factors
| Compound | Parental K562 IC50 (nM) | K562/FLM IC50 (nM) | Resistance Factor (RF) |
| Flumatinib | 2.64 | 58.69 | 22.2 |
| Imatinib | Not specified | >5-fold increase vs. parental | >5 |
| Doxorubicin | Not specified | Not specified | 1.8 |
| Ivermectin | Not specified | Not specified | No cross-resistance |
Table 1: In vitro sensitivity of parental K562 and flumatinib-resistant K562/FLM cells to various inhibitors. Data sourced from a study by Peng et al., 2024.[1]
The data clearly indicates that the flumatinib-resistant K562/FLM cell line exhibits significant cross-resistance to imatinib, another BCR-ABL inhibitor, and moderate cross-resistance to the chemotherapeutic agent doxorubicin.[1] Intriguingly, no cross-resistance was observed with ivermectin, an anti-parasitic agent with known anti-tumor properties.[1]
Mechanisms of Flumatinib Resistance
The development of resistance to flumatinib in the K562/FLM cell line was found to be independent of the BCR-ABL1 fusion gene expression.[1] Instead, the resistance mechanisms involved a combination of factors, including enhanced autophagy, increased expression of drug-efflux proteins, and the hyperactivation of alternative signaling pathways.[1][3]
Caption: Key mechanisms contributing to flumatinib resistance.
Signaling Pathway Alterations
A key finding in the flumatinib-resistant cells was the hyperactivation of the EGFR/STAT3/ERK signaling pathway.[1] This suggests that the cancer cells bypass the BCR-ABL1 inhibition by flumatinib through the activation of alternative pro-survival pathways.
Caption: EGFR/STAT3/ERK pathway hyperactivation in resistant cells.
Flumatinib Efficacy Against Specific Kinase Mutations
Beyond its use in CML, flumatinib has shown promise in overcoming resistance conferred by specific mutations in other kinases, such as KIT, which is often mutated in gastrointestinal stromal tumors (GISTs).[4][5]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The efficacy of flumatinib against various KIT mutants was evaluated using in vitro cell proliferation assays. 32D cells were transformed to express different KIT mutations. These cells were then treated with varying concentrations of flumatinib, imatinib, and sunitinib to determine the IC50 values.[4]
Data Summary: Inhibition of Imatinib-Resistant KIT Mutants
| KIT Mutant | Flumatinib IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) |
| D816H | 34.4 | 208.8 | 17.5 |
| N822K | 16.5 | 252.5 | 37.0 |
| D816V | Highly Resistant (>73.1) | Highly Resistant (>73.1) | Highly Resistant (>73.1) |
| D816Y | Highly Resistant (>73.1) | Highly Resistant (>73.1) | Highly Resistant (>73.1) |
Table 2: In vitro inhibitory activity of flumatinib and other TKIs against imatinib-resistant KIT mutants. Data sourced from a study by Wang et al., 2015.[5]
These findings suggest that flumatinib can effectively overcome resistance in certain KIT mutants with activation loop mutations, offering a potential therapeutic option for GIST patients who have developed resistance to both imatinib and sunitinib.[4] In CML, in vitro studies have indicated flumatinib's high potency against BCR-ABL1 mutations such as V299L, F317L, F317I, and M351T.[2] Furthermore, case reports have shown flumatinib to be effective against the F359V/C mutation in CML patients who were resistant to imatinib.[6]
Clinical Evidence of Flumatinib in TKI-Resistant CML
A retrospective, multicenter study evaluated the efficacy and safety of flumatinib in CML patients who were resistant or intolerant to other TKIs.[2]
Data Summary: Clinical Response to Later-Line Flumatinib Therapy
| Patient History | Complete Hematologic Response (CHR) | Complete Cytogenetic Response (CCyR)/MR2 | Major Molecular Response (MMR) |
| No prior TKI resistance | High | Higher rates | Higher rates |
| Imatinib resistance only | High | Higher rates | Higher rates |
| Second-generation TKI resistance | High | Lowest rates | Lowest rates |
Table 3: Summary of clinical response to flumatinib based on prior TKI resistance. Data from a study by Li et al., 2024.[2]
The study concluded that flumatinib is an effective and safe treatment option for patients who have failed or are intolerant to other TKIs.[2][7] Notably, patients with no prior resistance or only resistance to imatinib demonstrated a better response compared to those who were resistant to second-generation TKIs.[2][7]
References
- 1. Overcoming flumatinib resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming flumatinib resistance in chronic myeloid leukaemia: Insights into cellular mechanisms and ivermectin's therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. efficacy-of-flumatinib-in-cml-patients-with-f359v-c-mutation - Ask this paper | Bohrium [bohrium.com]
- 7. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]
Safety Operating Guide
Proper Disposal of Flumatinib Mesylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Potent Tyrosine Kinase Inhibitor
Flumatinib Mesylate is a potent, second-generation tyrosine kinase inhibitor categorized as an antineoplastic agent used in cancer therapy.[1][2][3] Due to its cytotoxic nature—meaning it is toxic to cells—it is imperative that researchers, scientists, and drug development professionals handle and dispose of this compound with stringent safety protocols to prevent exposure and environmental contamination.[4][5] Standard disposal methods for non-hazardous pharmaceuticals are insufficient and unsafe for this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound and any contaminated materials with appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Chemo-rated, powder-free nitrile gloves (double-gloving recommended) | Prevents skin contact with the cytotoxic compound. |
| Gown | Disposable, impermeable, long-sleeved gown with closed front and cuffs | Protects skin and personal clothing from contamination.[6] |
| Eye Protection | Safety goggles or a face shield | Prevents accidental splashes to the eyes.[6] |
| Respiratory | N95 or P2 respirator mask | Recommended when handling the powder form to avoid inhalation.[7] |
Personnel handling cytotoxic waste should be formally trained in the associated risks and safe handling procedures.[5] A spill kit specifically designed for cytotoxic agents should be readily accessible wherever this compound is handled or stored.[7]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste follows the established guidelines for cytotoxic (or antineoplastic) waste. This process involves segregation, specialized containment, and destruction via high-temperature incineration.[4]
Experimental Protocol: Waste Segregation and Containment
-
Identify and Segregate Waste: All materials that have come into contact with this compound are considered cytotoxic waste. This includes:
-
Contain Non-Sharp Waste:
-
Contain Sharp Waste:
-
Dispose of all contaminated sharps (e.g., needles, syringes, contaminated glass) immediately into a rigid, puncture-resistant sharps container specifically designated for cytotoxic waste.[4][6] These containers are typically yellow with a purple lid and bear the cytotoxic waste symbol.[4]
-
Never attempt to recap, bend, or break needles.
-
-
Contain Liquid Waste:
-
Do not pour liquid this compound waste down the drain.[9]
-
Aspirate liquid waste into a sealed, shatter-proof container clearly labeled as "Cytotoxic Liquid Waste: this compound." This container should then be placed within a secondary leak-proof container.
-
-
Labeling and Storage:
-
Ensure all waste containers are securely sealed and clearly labeled with "Cytotoxic Waste" and the biohazard symbol.[5]
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic until collection. This area should be clearly marked.
-
-
Final Disposal:
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
This guide provides the essential framework for the safe handling and disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as they may have additional requirements.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia | Haematologica [haematologica.org]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. danielshealth.ca [danielshealth.ca]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. sps.nhs.uk [sps.nhs.uk]
- 9. biocrick.com [biocrick.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
